Imidazo[1,2-b]pyridazine-2-carbaldehyde
Beschreibung
BenchChem offers high-quality Imidazo[1,2-b]pyridazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-b]pyridazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPMCVBCSSNXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Imidazo[1,2-b]pyridazine-2-carbaldehyde
Topic: Chemical Structure, Synthesis, and Properties of Imidazo[1,2-b]pyridazine-2-carbaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several approved and clinical-stage kinase inhibitors (e.g., Ponatinib).[1][2] While the C3-functionalized derivatives are widely documented due to the natural regioselectivity of electrophilic aromatic substitution, the C2-carbaldehyde (and its derivatives) represents a critical, less accessible "handle" for expanding chemical space.[1]
This guide details the chemical identity, non-intuitive synthetic pathways, and reactivity profile of Imidazo[1,2-b]pyridazine-2-carbaldehyde , specifically focusing on the 6-chloro derivative (CAS 440094-14-4), which serves as the primary versatile intermediate for library generation.[1]
Chemical Identity & Electronic Structure[1]
The imidazo[1,2-b]pyridazine core is an aromatic fused heterocycle.[1] The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a "push-pull" electronic system that dictates its unique reactivity.[1]
Key Compound Data
| Property | Data | Notes |
| Compound Name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | Primary synthetic intermediate |
| CAS Number | 440094-14-4 | Parent ring CAS: 766-55-2 |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility | DMSO, DMF, DCM (moderate) | Poor water solubility |
| pKa (Predicted) | ~3.5 (Pyridazine N) | Weakly basic |
Electronic Distribution & Reactivity Hotspots
The C2-aldehyde position is chemically distinct from the C3 position.
-
C3 Position: The most electron-rich site, prone to electrophilic aromatic substitution (EAS) like halogenation or formylation (Vilsmeier-Haack).[1]
-
C2 Position: Less electron-rich.[1] Direct formylation at C2 is difficult.[1] Therefore, C2-aldehydes are synthesized de novo via cyclization with functionalized precursors.[1]
-
C6 Position: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the bridgehead nitrogen.[1]
Synthesis Pathways: The "De Novo" Strategy
Unlike the C3-aldehyde, which can be made by directly reacting the parent ring with POCl₃/DMF, the C2-carbaldehyde must be built from the bottom up .[1] The most robust route involves cyclization to an ester, followed by reduction and oxidation.
Synthetic Workflow Diagram
The following diagram illustrates the requisite pathway to access the C2-aldehyde, avoiding the C3-regioselectivity trap.
Caption: Stepwise synthesis of the C2-carbaldehyde avoiding C3-substitution preference.
Detailed Experimental Protocol
Step 1: Cyclization to the Ester
-
Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Ethyl bromopyruvate (1.2 eq), DME (Dimethoxyethane).[1]
-
Procedure: Dissolve aminopyridazine in DME. Add ethyl bromopyruvate dropwise.[1] Heat to reflux for 4–6 hours. The HBr salt of the product often precipitates.
-
Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.[1]
-
Key Insight: This step establishes the C2-functional handle.[1]
Step 2: Reduction to Alcohol
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄ (in excess).[1]
-
Conditions: THF, 0°C to RT.
-
Note: The ester is reduced to the primary alcohol. Care must be taken if the C6-chlorine is sensitive, though it is generally stable to hydride reduction at 0°C.[1]
Step 3: Selective Oxidation to Aldehyde
-
Reagents: MnO₂ (Manganese Dioxide) or IBX (2-Iodoxybenzoic acid).[1]
-
Conditions: DCM or Acetone, Reflux (for MnO₂).[1]
-
Why MnO₂? It is highly selective for benzylic/allylic-type alcohols (which this pseudo-aromatic alcohol mimics) and avoids over-oxidation to the carboxylic acid.[1]
Reactivity & Medicinal Chemistry Applications[2][5][6][7]
The C2-aldehyde serves as a "warhead" for further diversification.[1] Its position allows for the extension of the scaffold into the solvent-exposed regions of kinase binding pockets.
Functionalization Logic
-
Reductive Amination: The most common application. Reacting the aldehyde with amines (morpholine, piperazine) followed by NaBH(OAc)₃ yields high-affinity kinase inhibitors.[1]
-
Knoevenagel Condensation: Reaction with malononitrile or active methylenes to create vinyl-linked inhibitors.[1]
-
C6-Diversification: The chlorine atom at C6 is usually retained until the end of the synthesis to allow for a final SNAr reaction with anilines or phenols (e.g., to introduce the "hinge binder" moiety).[1]
Reactivity Map[8]
Caption: Divergent synthesis map starting from the C2-aldehyde core.[1]
Biological Relevance (SAR)[1][2][7]
The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of ATP, making it a potent ATP-competitive inhibitor.[1]
-
Binding Mode: The bridgehead nitrogen (N1) and the pyridazine nitrogen (N5) often act as hydrogen bond acceptors.[1]
-
C2-Substituents: Groups attached here typically project into the ribose-binding pocket or the solvent front .[1] This is critical for tuning solubility and pharmacokinetic properties (PK).[1]
-
Case Study (Ponatinib): While Ponatinib uses a slightly different substitution pattern (C3-alkyne), analogs with C2-modifications have shown selectivity against Tyk2 and PIM kinases, reducing off-target toxicity.[1]
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021.
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2010.[1]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 2019.[1]
-
PubChem Compound Summary: Imidazo[1,2-b]pyridazine-2-carboxylic acid. (Precursor data).
-
ChemicalBook: 6-Chloro-imidazo[1,2-b]pyridazine-2-carboxaldehyde. (Commercial availability & CAS verification).
Sources
The Bioactivity Profile of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Medicinal Chemistry
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. Among the plethora of heterocyclic compounds, the imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged" scaffold, signifying its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1] This fused bicyclic system, consisting of an imidazole ring fused to a pyridazine ring, possesses a unique electronic and structural architecture that makes it a versatile template for the design of potent and selective modulators of biological processes.[1][2]
Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated a remarkable breadth of bioactivities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The commercial success of the kinase inhibitor ponatinib, which features this scaffold, has further catalyzed research into new imidazo[1,2-b]pyridazine-containing molecules for various therapeutic applications.[1]
This technical guide provides an in-depth exploration of the bioactivity profile of imidazo[1,2-b]pyridazine derivatives, with a particular focus on the role of the 2-carbaldehyde functionality as a key synthetic handle for generating molecular diversity. While direct biological data on imidazo[1,2-b]pyridazine-2-carbaldehyde itself is limited in publicly available literature, its significance as a versatile intermediate for the synthesis of a wide array of bioactive compounds is a central theme of this guide. We will delve into the synthesis of the core scaffold, the introduction of the 2-carbaldehyde group, and the subsequent chemical transformations that unlock a diverse chemical space for drug discovery.
Synthetic Strategies: Accessing the Imidazo[1,2-b]pyridazine Core and its 2-Carbaldehyde Derivatives
The foundation of exploring the bioactivity of imidazo[1,2-b]pyridazine derivatives lies in robust and efficient synthetic methodologies. The construction of the core scaffold is typically achieved through the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[3][4]
A common and effective route involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[3] The halogen at the 6-position of the pyridazine ring not only facilitates the cyclization but also serves as a convenient point for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.[2]
General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
Caption: General synthetic route to the imidazo[1,2-b]pyridazine core.
Introduction of the 2-Carbaldehyde Functionality
The introduction of a carbaldehyde group at the 2-position of the imidazo[1,2-b]pyridazine ring transforms the scaffold into a highly versatile synthetic intermediate. While direct synthesis of imidazo[1,2-b]pyridazine-2-carbaldehyde is not extensively documented, established methods for the formylation of similar heterocyclic systems can be applied. The Vilsmeier-Haack reaction is a prime candidate for this transformation, utilizing a mixture of phosphorus oxychloride and a formamide (such as N,N-dimethylformamide) to introduce a formyl group onto electron-rich aromatic rings.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of an Imidazo[1,2-b]pyridazine
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the DMF in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Dissolve the starting imidazo[1,2-b]pyridazine derivative in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture at a suitable temperature (typically between 60-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a basic pH is achieved. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-b]pyridazine-2-carbaldehyde.
The 2-Carbaldehyde Group: A Gateway to Diverse Bioactive Derivatives
The true value of imidazo[1,2-b]pyridazine-2-carbaldehyde in drug discovery lies in its ability to serve as a precursor to a multitude of other functional groups and molecular complexities. The aldehyde functionality is a highly reactive and versatile handle for a wide range of chemical transformations.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
The Ascendance of a Privileged Scaffold: Imidazo[1,2-b]pyridazine-2-carbaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of this scaffold, with a particular focus on the utility of the 2-carbaldehyde derivative as a key synthetic intermediate. We will delve into the synthetic strategies for accessing this core, its diverse applications in targeting various disease states, and detailed, field-proven protocols for the biological evaluation of its derivatives. This document is intended to serve as a practical resource for researchers in the field of drug discovery, offering both foundational knowledge and actionable experimental methodologies.
The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Potential
Nitrogen-containing heterocycles form the bedrock of the pharmaceutical industry, and the imidazo[1,2-b]pyridazine system is a prominent example of a scaffold with broad therapeutic applicability.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse and specific interactions with biological macromolecules. The inherent synthetic tractability of this core enables the generation of large, diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR).
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its ability to serve as a template for the development of inhibitors for a multitude of enzymes and receptors. Notably, derivatives of this core have shown significant promise as:
-
Kinase Inhibitors: Targeting a wide range of kinases involved in oncology and inflammatory diseases, including Bruton's Tyrosine Kinase (BTK), IκB kinase beta (IKKβ), Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Transforming growth factor-beta-activated kinase 1 (TAK1).[3][4][5][6][7]
-
Neurodegenerative Disease Modulators: Showing potential as ligands for β-amyloid plaques in Alzheimer's disease.[8]
-
Anti-infective Agents: Demonstrating activity against Mycobacterium tuberculosis and various viruses.[9]
The 2-carbaldehyde functional group on the imidazo[1,2-b]pyridazine core is a particularly valuable synthetic handle. It serves as a versatile precursor for the introduction of a wide variety of functional groups and pharmacophoric elements, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The construction of the imidazo[1,2-b]pyridazine core is typically achieved through a well-established cyclocondensation reaction. The following section outlines a general, multi-step synthesis, starting from commercially available precursors.
General Synthetic Workflow
The overall synthetic strategy involves the initial formation of a substituted aminopyridazine, followed by the cyclization to form the fused imidazo ring system. Subsequent functionalization at various positions allows for the generation of diverse derivatives.
Caption: General synthetic route to Imidazo[1,2-b]pyridazine-2-carbaldehyde and its derivatives.
Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol details the synthesis of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, which can then be functionalized at the 2-position.
Step 1: Synthesis of 6-Chloropyridazin-3-amine [10]
-
Reaction Setup: In a high-pressure stainless-steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).
-
Reaction Conditions: Seal the vessel and heat to 110°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to 0°C. Filter the resulting precipitate and wash with cold water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine [10]
-
Reaction Setup: To a solution of 6-chloropyridazin-3-amine (5 g, 38.6 mmol) in a suitable solvent such as ethanol (100 mL), add chloroacetaldehyde (50% aqueous solution, 1.1 equivalents).
-
Reaction Conditions: Heat the mixture to 90°C for 5 hours.
-
Work-up and Isolation: Distill off the water to obtain a solid. Stir the crude product with ethanol and filter to yield 6-chloroimidazo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of Imidazo[1,2-b]pyridazine-2-carbaldehyde
Proposed Protocol (Hypothetical, based on related chemistries):
-
Reaction Setup: In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF, 5 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) while maintaining the temperature.
-
Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified by column chromatography.
Note: This proposed protocol requires experimental validation and optimization.
Therapeutic Applications and Biological Evaluation
The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated by the diverse range of biological targets it can be engineered to inhibit. The following sections detail the application of this pharmacophore in several key therapeutic areas and provide detailed protocols for in vitro evaluation.
Bruton's Tyrosine Kinase (BTK) Inhibition in B-cell Malignancies
Scientific Rationale: BTK is a critical enzyme in the B-cell receptor signaling pathway, essential for the survival, proliferation, and migration of malignant B-cells.[3][5] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective irreversible BTK inhibitors, demonstrating significant potential in the treatment of B-cell malignancies.[3][5]
Caption: Simplified BTK signaling pathway and the point of intervention by Imidazo[1,2-b]pyridazine inhibitors.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for BTK [1]
This assay measures the binding and displacement of a fluorescently labeled tracer to the BTK kinase domain.
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (Imidazo[1,2-b]pyridazine derivative) in kinase buffer.
-
Prepare a 3X mixture of BTK kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 1: Representative BTK Inhibition Data for an Imidazo[1,2-b]pyridazine Derivative
| Compound | BTK IC₅₀ (nM) | Kinase Selectivity (over 310 kinases) |
| Compound 22[3][5] | 1.3 | Excellent |
IKKβ Inhibition in Inflammatory Diseases
Scientific Rationale: IKKβ is a key kinase in the NF-κB signaling pathway, which plays a central role in inflammation. Inhibition of IKKβ can block the production of pro-inflammatory cytokines like TNFα. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective IKKβ inhibitors.[4]
Experimental Protocol: ADP-Glo™ Kinase Assay for IKKβ [11][12]
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
In a 384-well plate, combine the IKKβ enzyme, a suitable substrate (e.g., IKKtide), and the test compound in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
PI3K/mTOR Dual Inhibition in Pulmonary Fibrosis and Cancer
Scientific Rationale: The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[13] Dysregulation of this pathway is implicated in various diseases, including cancer and pulmonary fibrosis. Dual inhibition of PI3K and mTOR can be a more effective therapeutic strategy than targeting either kinase alone.[14] Imidazo[1,2-b]pyridazine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[6]
Caption: Simplified PI3K/mTOR signaling pathway indicating dual inhibition points.
Experimental Protocol: In Vitro PI3K/mTOR Inhibition Screening
A common method to assess dual PI3K/mTOR inhibition is to measure the phosphorylation of downstream targets in cell-based assays.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MRC-5 for pulmonary fibrosis, or a cancer cell line like MDA-MB-231) to sub-confluency.
-
Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine test compound for a specified duration.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream targets such as AKT (a PI3K substrate) and S6 ribosomal protein (an mTORC1 substrate).
-
Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
-
Determine the concentration-dependent inhibition of phosphorylation to assess the potency of the compound against both PI3K and mTOR signaling.
-
Table 2: Representative PI3K/mTOR Inhibition Data for an Imidazo[1,2-b]pyridazine Derivative
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Compound 11[6] | 1.8 | 10.2 |
Targeting β-Amyloid Plaques in Alzheimer's Disease
Scientific Rationale: The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Developing ligands that can bind to these plaques is crucial for both diagnostic imaging (e.g., PET) and potentially for therapeutic intervention. Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to Aβ plaques.[8]
Experimental Protocol: In Vitro Aβ Plaque Binding Assay [8]
This competitive binding assay measures the ability of a test compound to displace a known radiolabeled or fluorescent ligand from synthetic Aβ aggregates.
-
Preparation of Aβ Aggregates:
-
Synthesize or purchase Aβ₁₋₄₂ peptide.
-
Aggregate the peptide by incubation under appropriate conditions (e.g., in phosphate-buffered saline at 37°C for several days).
-
-
Competitive Binding Assay:
-
In a microplate, combine the pre-formed Aβ aggregates, a known fluorescent ligand (e.g., Thioflavin T) or a radioligand, and various concentrations of the imidazo[1,2-b]pyridazine test compound.
-
Incubate the mixture to allow for competitive binding.
-
-
Detection and Analysis:
-
For a fluorescent assay, measure the fluorescence intensity. A decrease in fluorescence indicates displacement of the fluorescent ligand by the test compound.
-
For a radioactive assay, separate the bound and free radioligand (e.g., by filtration) and measure the radioactivity.
-
Calculate the inhibition constant (Ki) to quantify the binding affinity of the test compound for the Aβ aggregates.
-
Table 3: Representative Aβ Plaque Binding Affinity for an Imidazo[1,2-b]pyridazine Derivative
| Compound | Aβ Plaque Binding Affinity (Ki, nM) |
| Compound 4[8] | 11.0 |
Anti-Tubercular Activity
Scientific Rationale: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. Imidazo[1,2-b]pyridazine derivatives have shown promising in vitro activity against M. tuberculosis.[9]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) [5][9][15][16]
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Assay Setup (96-well plate):
-
Add sterile, deionized water to the outer wells to prevent evaporation.
-
In the inner wells, prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in Middlebrook 7H9 broth.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Colorimetric Reading:
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold, particularly when functionalized with a 2-carbaldehyde group, represents a highly versatile and valuable platform in modern drug discovery. Its synthetic accessibility and the ability of its derivatives to potently and selectively modulate a wide range of biological targets underscore its "privileged" status. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel imidazo[1,2-b]pyridazine-based compounds.
Future research in this area will likely focus on:
-
Exploring new and more efficient synthetic methodologies for the derivatization of the imidazo[1,2-b]pyridazine core.
-
Expanding the scope of biological targets to include other enzyme families and receptor systems.
-
Optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into clinical development.
-
Utilizing computational modeling and structure-based drug design to guide the rational design of next-generation imidazo[1,2-b]pyridazine derivatives with enhanced potency and selectivity.
The continued exploration of this remarkable scaffold holds significant promise for the development of novel therapeutics to address a wide range of unmet medical needs.
References
- Zhang, D., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-8.
- Zhang, D., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Li, J., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.
- Various Authors. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Various Authors. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- Zheng, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(1), 1-5.
- Promega Corporation. (n.d.).
- Various Authors. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Promega Corporation. (n.d.). TAK1-TAB1 Kinase Assay. Promega.
- Promega Corporation. (n.d.). BTK Kinase Assay. Promega.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific.
- BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. BPS Bioscience.
- Promega Corporation. (n.d.). IKKβ Kinase Assay. Promega.
- BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. BellBrook Labs.
- ResearchGate. (n.d.). Anti-TB activity using Alamar Blue Dye.
- The Pharma Innovation Journal. (2017). In-vitro MABA anti-tuberculosis assay of Eclipta Alba (L.) Hassk whole plant.
- BenchChem. (2025).
- PubMed. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
- Life Chemicals. (2023). PI3K/Akt/mTOR Focused Library | Pathway-based Screening Libraries. Life Chemicals.
- DergiPark. (n.d.).
- Journal of Medicinal Chemistry. (2025).
- PubMed. (n.d.). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed.
- Sino Biological. (n.d.).
- BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. BPS Bioscience.
- Thermo Fisher Scientific. (n.d.). Initial Optimization of a LanthaScreen Kinase assay for MAP3K7-MAP3K7IP1 (TAK1-TAB1). Thermo Fisher Scientific.
- Promega Corporation. (n.d.). TAK1-TAB1 Kinase Enzyme System. Promega.
- PMC. (n.d.). Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma. PMC.
- PMC - NIH. (n.d.). IκB Kinase α (IKKα) Regulation of IKKβ Kinase Activity. PMC - NIH.
- Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
- PrepChem.com. (n.d.). Synthesis of Production of 6-mercaptoimidazo[1,2-b]pyridazine. PrepChem.com.
- MDPI. (2017). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
- Google Patents. (n.d.). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. france.promega.com [france.promega.com]
- 8. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. IKKbeta Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
Fused Heterocyclic Aldehydes: Versatile Building Blocks in Modern Drug Discovery
Abstract
Fused heterocyclic aldehydes are a cornerstone of medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of therapeutic agents. Their inherent reactivity, coupled with the diverse biological activities of the fused heterocyclic scaffolds, makes them indispensable tools for drug development professionals. This in-depth technical guide provides a comprehensive overview of the synthesis and application of key fused heterocyclic aldehyde building blocks, with a focus on indole, quinoline, benzofuran, and thienothiophene derivatives. By delving into the causality behind synthetic choices and providing detailed experimental protocols, this guide aims to equip researchers and scientists with the knowledge to effectively leverage these powerful synthons in their drug discovery programs.
Introduction: The Strategic Importance of Fused Heterocyclic Aldehydes
Heterocyclic compounds are ubiquitous in nature and form the backbone of a significant portion of FDA-approved drugs.[1] When a heterocyclic ring is fused to another ring, the resulting planar structure often possesses unique electronic and steric properties that facilitate interactions with biological targets. The introduction of an aldehyde functionality onto these fused systems provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions.[2] This versatility allows for the construction of complex molecular architectures and the exploration of vast chemical space in the quest for novel therapeutics. This guide will explore the synthesis and utility of four exemplary classes of fused heterocyclic aldehydes that have demonstrated significant impact in medicinal chemistry.
Indole-3-Carboxaldehydes: Gateways to Diverse Bioactive Molecules
Indole-3-carboxaldehyde is a privileged starting material in medicinal chemistry, enabling the synthesis of compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4]
Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[5]
The reaction proceeds through the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent), which is attacked by the nucleophilic indole. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[5]
Diagram 1: Mechanism of the Vilsmeier-Haack Reaction
A general scheme for the synthesis of quinoline-2-carboxaldehyde via the Reissert reaction.
Experimental Protocol: General Two-Step Reissert Reaction [6][7]
-
Reissert Compound Formation: In a biphasic system of methylene chloride and water, dissolve quinoline and an acid chloride (e.g., benzoyl chloride). Add a solution of potassium cyanide in water and stir vigorously at room temperature.
-
Isolation of Reissert Compound: After the reaction is complete, separate the organic layer, wash with water, and dry over an anhydrous salt. Remove the solvent under reduced pressure to obtain the crude Reissert compound.
-
Hydrolysis: Treat the Reissert compound with concentrated hydrochloric acid and heat the mixture.
-
Workup and Isolation: Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent. Purify the quinoline-2-carboxaldehyde by chromatography or recrystallization.
Applications in Drug Synthesis
-
Antimalarial Agents: Quinoline-4-carbaldehyde has been used as a starting material in the Biginelli reaction to synthesize novel dihydropyrimidines with potent antimalarial activity against Plasmodium falciparum. [8]* Topoisomerase IIα Inhibitors: Quinoline-2-carboxaldehyde thiosemicarbazones and their metal complexes have been synthesized and shown to act as inhibitors of topoisomerase IIα, an important target in cancer chemotherapy. [9]
Benzofuran-2-Carboxaldehydes: Building Blocks for Antimicrobial Agents
The benzofuran scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. [1][10]Benzofuran-2-carboxaldehyde is a key intermediate for accessing this important class of compounds.
Synthesis from Salicylaldehydes
A common route to benzofuran-2-carboxylates, which can be further converted to the corresponding aldehydes, starts from salicylaldehydes. The reaction of a salicylaldehyde with an α-haloester, such as ethyl bromoacetate, in the presence of a base, leads to the formation of an ethyl benzofuran-2-carboxylate. [11] Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate [11]
-
Reaction Setup: To a solution of salicylaldehyde in acetonitrile, add potassium carbonate and then slowly add ethyl bromoacetate at room temperature.
-
Reaction: Reflux the reaction mixture for 24 hours.
-
Workup: After completion, remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and wash with dilute HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl benzofuran-2-carboxylate.
This ester can then be reduced to the corresponding alcohol and subsequently oxidized to benzofuran-2-carboxaldehyde using standard methods.
Applications in Drug Synthesis
-
Antimicrobial Agents: Various derivatives of benzofuran have been synthesized and shown to possess significant antibacterial and antifungal activities. [1][4][10]For instance, benzofuran-2-carboxylate 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties. [11]* Anticancer Agents: Benzofuran derivatives have also been investigated as potential anticancer agents. [1]
Thieno[3,2-b]thiophene-based Aldehydes: Scaffolds for Materials and Medicinal Chemistry
The thieno[3,2-b]thiophene core is a sulfur-containing fused heterocyclic system that has garnered significant interest in materials science for organic electronics. [12]More recently, its derivatives are also being explored for their medicinal applications. [13]
Synthesis of Thieno[3,2-b]thiophene-2-carboxaldehyde
The synthesis of thieno[3,2-b]thiophene-2-carboxaldehyde can be achieved through a multi-step sequence starting from 2,3-dibromothiophene. [5]A key step in one synthetic route is the Fiesselmann thiophene synthesis, which allows for the construction of the thieno[3,2-b]thiophene core. [14][7] A general approach involves the conversion of a substituted thiophene into a thiophene-3-thiolate, which then undergoes cyclization to form the fused ring system. The aldehyde functionality can be introduced at a later stage. For example, 3-bromothiophene-2-carbaldehyde can be used as a starting material in a sequence of reactions to afford the target aldehyde. [15]
Diagram 3: General Experimental Workflow for Fused Heterocyclic Aldehyde Synthesis
A generalized workflow for the synthesis and purification of fused heterocyclic aldehydes.
Applications
-
Optical Chemosensors: Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied for their potential as ion optical chemosensors. [13]* Medicinal Chemistry: The thieno[3,2-b]thiophene scaffold is being investigated for the development of various biologically active compounds. [13]
Conclusion
Fused heterocyclic aldehydes are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. The ability to efficiently synthesize these compounds, as exemplified by the Vilsmeier-Haack and Reissert reactions, provides a solid foundation for the development of novel therapeutics. The diverse biological activities associated with the indole, quinoline, benzofuran, and thienothiophene scaffolds, coupled with the synthetic flexibility of the aldehyde group, ensure that these molecules will continue to play a critical role in the future of drug discovery. Further exploration of new synthetic methodologies and the application of these building blocks in innovative drug design strategies will undoubtedly lead to the discovery of the next generation of medicines.
References
-
Reissert reaction. Grokipedia. Available at: [Link]
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. 2019;15:2677-2684.
- Reissert Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:605-607.
-
Indole-3-carboxaldehyde. Chem-Impex. Available at: [Link]
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of the Indian Chemical Society. 2016;93(10):1199-1205.
- Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences. 2024;48(4):303-310.
- Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. 2014;5(10):4324-4328.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. 2016;8(4):269-275.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. 2022;7(46):32185-32197.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. 2015;5(24):18751-18764.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. VJOL. 2023;6(2):116-122.
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. 2019;9(4):869-875.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. 2022;7(46):42185-42197.
- Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. MDPI. 2004;9(3):241-249.
- Fiesselmann thiophene synthesis. Semantic Scholar.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Publishing. 2005; (18):2305-2306.
- Synthesis of Thienothiophenes. Encyclopedia.pub. 2022;3(1):29.
- New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. PMC. 2015;20(10):12661-12676.
- Heterocyclic aldehydes based on Thieno[3,2-b]thiophene core: synthesis and preliminary studies as ion optical chemosensors. RepositoriUM. 2020.
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridiz
- Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. 2020;3(1):88.
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing. 2021;9(43):27139-27161.
- Thieno 3,2-b thiophene-2,5-dicarboxaldehyde 96 37882-75-0. Sigma-Aldrich.
- (PDF) Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. 2011;3(6):441-448.
- NOT Open Access | Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies. Malaria World. 2021.
- Recent developments of quinoline based antimalarial agents. RACO. 2015.
- Structural modifications of quinoline-based antimalarial agents: Recent developments.
- Synthesis of thieno[3,2-b]thiophene-2-carboxaldehyde. PrepChem.com.
- Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction.
- Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. 2021.
- Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. PubMed. 2015.
- Benzofuran synthesis. Organic Chemistry Portal.
- Fiesselmann thiophene synthesis. Wikipedia.
- Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Deriv
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jopcr.com [jopcr.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 8. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Reductive Amination Protocols for Imidazo[1,2-b]pyridazine-2-carbaldehyde
Introduction & Scope
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several potent kinase inhibitors, including Ponatinib (BCR-ABL inhibitor) and various experimental VEGFR/PIM kinase inhibitors.
The 2-carbaldehyde derivative (Imidazo[1,2-b]pyridazine-2-carbaldehyde) is a critical intermediate for diversifying this scaffold. It allows for the rapid introduction of solubilizing amine tails or pharmacophoric side chains via reductive amination .
However, this specific aldehyde presents unique challenges compared to simple benzaldehydes:
-
Electronic Deficiency: The fused pyridazine ring is highly electron-withdrawing, making the aldehyde carbonyl exceptionally electrophilic. While this accelerates imine formation, it also increases susceptibility to hydration and side reactions with strong nucleophiles.
-
Solubility: The fused bicyclic system often displays poor solubility in non-polar solvents, necessitating optimized solvent systems.
This Application Note provides three field-validated protocols to address these challenges, ensuring high yields and reproducibility in drug discovery workflows.
Chemical Context & Mechanism[1][2][3][4][5][6]
Reductive amination proceeds through the formation of a carbinolamine (hemiaminal) intermediate, followed by dehydration to an imine (or iminium ion) , which is subsequently reduced to the amine.[1]
For Imidazo[1,2-b]pyridazine-2-carbaldehyde, the electron-poor nature of the ring destabilizes the protonated iminium intermediate relative to electron-rich aromatics, but the initial nucleophilic attack is generally faster.
Mechanistic Pathway[1][6]
Figure 1: General mechanism of reductive amination. The equilibrium between aldehyde and imine is critical; reducing agents must be selective for the imine over the aldehyde.
Selection of Reducing Agents
Choosing the correct reducing agent is the single most important variable.
| Reducing Agent | Selectivity | Reactivity | Recommended Use Case |
| NaBH(OAc)₃ (STAB) | High | Mild | Standard Protocol. Reduces imines much faster than aldehydes. No pH adjustment needed. |
| NaBH₃CN | High | Moderate | Legacy/Backup. Effective but toxic (cyanide risk). Requires pH control (pH 5-6). |
| NaBH₄ | Low | High | Stepwise Only. Will reduce the starting aldehyde if added too early. Use only after full imine formation. |
| Ti(OiPr)₄ / NaBH₄ | N/A | Variable | Difficult Amines. Titanium acts as a Lewis acid and water scavenger to force imine formation. |
Experimental Protocols
Protocol A: The "Gold Standard" (NaBH(OAc)₃)
Best for: Primary and non-hindered secondary amines.
This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is mild and tolerates the electron-deficient nature of the imidazopyridazine core without reducing the heterocycle itself.
Reagents:
-
Imidazo[1,2-b]pyridazine-2-carbaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv or catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[2] (DCE is preferred for reaction rates).[3]
Procedure:
-
Dissolution: In a dry vial, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Acid Catalysis: Add Acetic Acid (1.0 equiv). Note: The solution often turns yellow/orange, indicating imine formation.
-
Equilibration: Stir at Room Temperature (RT) for 15–30 minutes to allow imine formation equilibrium.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Critical Note: If the amine is a hydrochloride salt (e.g., Morpholine·HCl), add 1.0 equiv of TEA or DIPEA to free the base before adding AcOH.
Protocol B: Titanium-Mediated Reductive Amination
Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered amines.
Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.
Reagents:
-
Imidazo[1,2-b]pyridazine-2-carbaldehyde (1.0 equiv)
-
Amine (1.2 equiv)[4]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF or Ethanol.
Procedure:
-
Complexation: Under nitrogen, mix the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.
-
Imine Formation: Stir at RT for 6–12 hours. (Or heat to 50°C if the amine is very hindered).
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Crucial Step): Quench by adding 1N NaOH or water (1 mL per mmol). A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and purify.
Protocol C: Stepwise (One-Pot, Two-Stage)
Best for: Cases where dialkylation is observed or when using NaBH₄ as the only available reductant.
Procedure:
-
Imine Formation: Reflux the aldehyde and amine (1.05 equiv) in Methanol (anhydrous) for 2–4 hours. Use molecular sieves (3Å) if necessary.
-
Check: Ensure complete conversion to imine by TLC/LC-MS (Aldehyde peak should be gone).
-
Cool: Cool to 0°C.
-
Reduction: Add NaBH₄ (1.0 equiv) slowly.
-
Workup: Standard aqueous workup.
Workflow Decision Matrix
Use this diagram to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Troubleshooting & Optimization
-
Incomplete Reaction: If the aldehyde remains after 16h in Protocol A, add more AcOH (up to 2-3 equiv) to catalyze the dehydration step.
-
Side Product (Alcohol): If you observe the alcohol (reduced aldehyde), your reducing agent is reducing the aldehyde before the imine forms. Switch to Protocol C (ensure imine forms first) or Protocol B (Ti forces imine formation).
-
Purification: Imidazo[1,2-b]pyridazines are basic.[5] If purifying by silica flash chromatography, add 1% Triethylamine (TEA) to your eluent (DCM/MeOH) to prevent streaking.
Safety Considerations
-
Sodium Triacetoxyborohydride (STAB): Evolves acetic acid upon hydrolysis. Handle in a fume hood.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Causes severe eye irritation.
-
Imidazo[1,2-b]pyridazines: Biologically active scaffold.[6] Treat all intermediates as potential kinase inhibitors (potent bioactivity) and handle with appropriate PPE.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Goel, R., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113840.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." The Journal of Organic Chemistry, 60(15), 4928–4929.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Schiff bases from Imidazo[1,2-b]pyridazine-2-carbaldehyde
Application Note: High-Fidelity Synthesis of Schiff Bases from Imidazo[1,2-b]pyridazine-2-carbaldehyde
Strategic Importance: The Privileged Scaffold
The imidazo[1,2-b]pyridazine core is not merely a structural curiosity; it is a "privileged scaffold" in medicinal chemistry, most notably serving as the anchor for Ponatinib (Iclusig) , a potent multi-targeted tyrosine kinase inhibitor used in chronic myeloid leukemia (CML).
While the 3-position of this ring system is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), the 2-position offers a distinct geometric vector for structure-activity relationship (SAR) exploration. Schiff bases (imines) derived from imidazo[1,2-b]pyridazine-2-carbaldehyde allow researchers to extend this vector with diverse amine pharmacophores, creating novel ligands for kinase binding pockets, particularly targeting the ATP-binding hinge region where the nitrogen-rich core mimics adenine.
Reaction Mechanics & Critical Considerations
The condensation of imidazo[1,2-b]pyridazine-2-carbaldehyde with primary amines is an equilibrium-driven process. Unlike simple benzaldehydes, the imidazo[1,2-b]pyridazine ring is electron-deficient (π-deficient).
-
Electronic Effect: The inductive withdrawal by the diaza-bridge renders the 2-formyl group highly electrophilic. While this accelerates nucleophilic attack by the amine, it also makes the resulting imine susceptible to hydrolysis.
-
Solubility Profile: The fused bicyclic system exhibits poor solubility in non-polar solvents. Protic solvents like Ethanol (EtOH) are preferred not just for solubility, but to facilitate proton transfer during the carbinolamine intermediate collapse.
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed addition-elimination mechanism.
Figure 1: Acid-catalyzed condensation mechanism. The protonation of the hemiaminal hydroxyl group is the rate-limiting step for dehydration.
Experimental Protocols
Two methodologies are presented: Method A (Standard Reflux) for scalability and robustness, and Method B (Microwave-Assisted) for high-throughput library generation.
Pre-Synthesis Checklist
-
Starting Material: Imidazo[1,2-b]pyridazine-2-carbaldehyde (Verify purity via TLC; aldehydes oxidize to carboxylic acids on storage).
-
Solvent: Absolute Ethanol (EtOH).[1] Water content >5% significantly shifts equilibrium back to reactants.
-
Catalyst: Glacial Acetic Acid (AcOH).
Method A: Standard Reflux (The Gold Standard)
Best for: Gram-scale synthesis and thermally sensitive amines.
-
Stoichiometry: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazo[1,2-b]pyridazine-2-carbaldehyde (1.0 equiv) in Absolute Ethanol (10 mL/mmol).
-
Activation: Add Glacial Acetic Acid (3–5 drops per mmol). Stir at room temperature for 10 minutes to activate the carbonyl.
-
Addition: Add the substituted Primary Aniline/Amine (1.0 – 1.1 equiv).
-
Note: If using an amine salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) to liberate the free base before addition.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 78–80°C for 3–6 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (usually higher Rf) should disappear.
-
-
Isolation:
-
Scenario 1 (Precipitate forms): Cool to 0°C. Filter the solid, wash with cold EtOH, then Et2O.
-
Scenario 2 (No precipitate): Evaporate solvent to 20% volume. Pour into crushed ice. Filter the resulting solid.[2]
-
-
Purification: Recrystallize from hot Ethanol or EtOH/DMF mixtures. Avoid column chromatography on silica gel if possible, as the acidic nature of silica can hydrolyze the imine.
Method B: Microwave-Assisted Synthesis
Best for: Rapid library generation and electron-poor amines.
-
Setup: In a microwave-safe vial (2–5 mL), combine the aldehyde (1.0 equiv), amine (1.2 equiv), and EtOH (2 mL/mmol).
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Seal the vial. Heat to 100°C at 150W for 10–20 minutes .
-
Workup: Cool to room temperature. The product often crystallizes directly upon cooling. Filter and wash as above.[2]
Characterization & Validation
Successful synthesis is validated by the disappearance of the aldehyde proton and the appearance of the imine singlet.
| Feature | Imidazo[1,2-b]pyridazine-2-CHO | Target Schiff Base (Imine) | Notes |
| 1H NMR (DMSO-d6) | Singlet at ~10.1 ppm (CHO) | Singlet at 8.4 – 9.0 ppm (N=CH) | The imine proton shifts upfield relative to the aldehyde. |
| IR Spectroscopy | Strong band at 1690 cm⁻¹ (C=O) | Sharp band at 1610–1625 cm⁻¹ (C=N) | Absence of C=O stretch is the primary quality check. |
| Appearance | Off-white/Yellowish powder | Often bright Yellow/Orange crystals | Extended conjugation increases color intensity. |
Workflow Logic for Purification
Figure 2: Decision matrix for isolation and purification of the target imine.
Troubleshooting & Optimization
-
Issue: Hydrolysis on Silica Gel.
-
Cause: The acidity of silica reverts the imine to aldehyde + amine.
-
Solution: Pre-treat the silica column with 1% Triethylamine in Hexane/Ethyl Acetate to neutralize acidic sites, or use neutral Alumina.
-
-
Issue: Low Yield with Electron-Withdrawing Amines (e.g., Nitroaniline).
-
Cause: Low nucleophilicity of the amine.
-
Solution: Switch to Method B (Microwave) or use a Dean-Stark trap with Toluene/p-TSA to physically remove water and drive the equilibrium.
-
-
Issue: Starting Material Insolubility.
-
Solution: Use a solvent mixture of EtOH:DMF (9:1). DMF aids solubility but makes workup (removal) harder; requires thorough water washing.
-
References
-
Garrido, A., et al. (2021).[3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.
-
Ren, L., et al. (2017).[4] "Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors." European Journal of Medicinal Chemistry.
-
Goel, R., et al. (2017). "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." International Journal of Chemical Sciences.
-
Brodowska, K., et al. (2014). "Schiff bases – interesting range of applications in various fields of science."[5] Chemik.
-
ChemicalBook. (2023). "Imidazo[1,2-b]pyridazine Properties and Synthesis."
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Functionalization of the C-2 Position of Imidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Significance of C-2 Functionalization
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to applications as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds.[1][2] The development of potent and selective therapeutic agents often hinges on the precise functionalization of this heterocyclic system.
While the functionalization of the C-3 position of imidazo[1,2-b]pyridazine is well-documented, the selective introduction of substituents at the C-2 position presents unique challenges and opportunities. The electronic properties of the fused ring system often favor electrophilic attack at C-3, necessitating tailored synthetic strategies to achieve C-2 selectivity.[3] Mastery of C-2 functionalization unlocks a distinct chemical space, enabling the fine-tuning of steric and electronic properties of drug candidates to optimize their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of established and potential methodologies for the regioselective functionalization of the C-2 position of the imidazo[1,2-b]pyridazine scaffold.
Strategic Approaches to C-2 Functionalization
The regioselective functionalization of the C-2 position of imidazo[1,2-b]pyridazine can be broadly categorized into two main strategies:
-
De Novo Synthesis from Pre-functionalized Precursors: This "bottom-up" approach involves the construction of the imidazo[1,2-b]pyridazine ring system with the desired C-2 substituent already incorporated into one of the starting materials. This is often the most reliable method for achieving C-2 functionalization.
-
Post-synthetic Modification of the Imidazo[1,2-b]pyridazine Core: This "top-down" approach involves the direct modification of a pre-formed imidazo[1,2-b]pyridazine scaffold. While potentially more convergent, this strategy requires overcoming the inherent reactivity preference for other positions on the ring.
Protocol 1: De Novo Synthesis of 2-Aryl-Imidazo[1,2-b]pyridazines
This protocol details the synthesis of 2,6-diaryl-imidazo[1,2-b]pyridazines via the condensation of a 3-amino-6-aryl-pyridazine with an α-haloketone. This method is a robust and widely applicable strategy for introducing a variety of aryl groups at the C-2 position.[4][5]
Workflow Diagram:
Caption: General workflow for the de novo synthesis of 2-aryl-imidazo[1,2-b]pyridazines.
Materials:
-
3-Amino-6-aryl-pyridazine (1.0 equiv)
-
Substituted α-bromoketone (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the 3-amino-6-aryl-pyridazine (1.0 equiv), the substituted α-bromoketone (1.1 equiv), and sodium bicarbonate (2.0 equiv).
-
Add a suitable solvent, such as ethanol, to the flask to achieve a reaction concentration of approximately 0.1-0.2 M.
-
Equip the flask with a reflux condenser and stir the mixture at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,6-diaryl-imidazo[1,2-b]pyridazine.
Causality and Experimental Choices:
-
α-Haloketone: The use of an α-haloketone is crucial as it provides the two-carbon unit that will form the imidazole portion of the bicyclic system. The halogen acts as a leaving group, and the ketone provides the electrophilic carbon for the initial nucleophilic attack by the ring nitrogen of the 3-aminopyridazine.
-
Mild Base: A mild base like sodium bicarbonate is used to neutralize the hydrohalic acid (e.g., HBr) that is formed during the cyclization. This prevents protonation of the starting materials and product, which could lead to side reactions or inhibit the desired reaction.
-
Solvent and Temperature: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the starting materials and has a suitable boiling point for reflux. Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Data Summary:
| C-2 Substituent (from α-bromoketone) | C-6 Substituent (from 3-aminopyridazine) | Typical Yield | Reference |
| 4-Methoxyphenyl | Phenyl | Good | [4] |
| 4-Chlorophenyl | 4-Tolyl | Good to Excellent | [4] |
| 4-Dimethylaminophenyl | Methylthio | High | [5] |
Protocol 2: Functionalization of Imidazo[1,2-b]pyridazine-2-carboxylic Acid
This protocol outlines the derivatization of commercially available imidazo[1,2-b]pyridazine-2-carboxylic acid into various amides. This approach provides a convergent route to a library of C-2 functionalized compounds with diverse functionalities.[6]
Workflow Diagram:
Caption: Workflow for the synthesis of C-2 amide derivatives from imidazo[1,2-b]pyridazine-2-carboxylic acid.
Part A: Synthesis of Imidazo[1,2-b]pyridazine-2-carbonyl chloride
Materials:
-
Imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equiv)
-
Dry round-bottom flask
-
Reflux condenser with a drying tube
-
Stir plate and stir bar
Procedure:
-
To a dry round-bottom flask, add imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 equiv).
-
Carefully add thionyl chloride (excess) to the flask at room temperature under a fume hood.
-
Stir the mixture at room temperature for 3 hours or until the evolution of gas ceases. The reaction can be gently warmed if necessary.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting imidazo[1,2-b]pyridazine-2-carbonyl chloride is typically used in the next step without further purification.
Part B: Amide Coupling
Materials:
-
Imidazo[1,2-b]pyridazine-2-carbonyl chloride (from Part A, 1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
A suitable base (e.g., triethylamine or pyridine) (2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Dry round-bottom flask
-
Stir plate and stir bar
Procedure:
-
Dissolve the crude imidazo[1,2-b]pyridazine-2-carbonyl chloride in an anhydrous solvent in a dry round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equiv) and the base (2.0 equiv) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled solution of the acid chloride with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired C-2 amide derivative.
Causality and Experimental Choices:
-
Acid Activation: Conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride is a standard and effective method for activating the carboxyl group for nucleophilic attack by an amine.
-
Anhydrous Conditions: The use of anhydrous solvents and a drying tube is critical because the acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid.
-
Base in Amide Coupling: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the hydrochloric acid (HCl) generated during the amide bond formation, driving the reaction to completion.
Potential Strategies for C-2 Functionalization
While the above protocols represent robust methods, other strategies hold promise for the C-2 functionalization of the imidazo[1,2-b]pyridazine core.
1. C-2 Halogenation followed by Cross-Coupling or Nucleophilic Aromatic Substitution (SNAr)
Drawing parallels with the functionalization of other heterocyclic systems like imidazo[4,5-b]pyridines, a potential route to a wide array of C-2 substituted imidazo[1,2-b]pyridazines involves an initial C-2 halogenation.[7] The resulting 2-halo-imidazo[1,2-b]pyridazine could then serve as a versatile intermediate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or SNAr reactions.
Conceptual Workflow:
Caption: Conceptual workflow for C-2 functionalization via a halogenation-cross-coupling/SNAr sequence.
Challenges and Considerations:
-
Regioselectivity of Halogenation: The primary challenge lies in achieving selective halogenation at the C-2 position over the more electron-rich C-3 position. This may require the use of specific halogenating agents and reaction conditions.
-
Subsequent Reactivity: The reactivity of the 2-halo-imidazo[1,2-b]pyridazine in cross-coupling and SNAr reactions would need to be systematically investigated.
2. Directed Metalation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9] This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent position. While not yet widely reported for the C-2 position of imidazo[1,2-b]pyridazine, this approach is theoretically feasible.
Conceptual Framework:
A directing group installed at the N-1 position or a substituent at the C-3 position could potentially direct metalation to the C-2 position. Subsequent quenching of the resulting organometallic intermediate with an electrophile would introduce the desired functionality at C-2.
Potential Directing Groups:
-
Pivaloyl or other removable amide groups at N-1.
-
A strategically placed substituent at C-3 that can chelate the metal.
Further research is needed to explore the viability of this approach for the C-2 functionalization of imidazo[1,2-b]pyridazines.
Conclusion
The functionalization of the C-2 position of the imidazo[1,2-b]pyridazine scaffold is a key strategy for expanding the chemical diversity of this important class of compounds. While direct C-H functionalization at this position remains a challenge due to the inherent electronic properties of the ring system, reliable methods exist for introducing C-2 substituents through de novo synthesis and the derivatization of pre-functionalized intermediates. The exploration of novel strategies such as regioselective halogenation and directed metalation will undoubtedly open up new avenues for the synthesis of novel C-2 functionalized imidazo[1,2-b]pyridazines for applications in drug discovery and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
Application Notes & Protocols: Strategic Synthesis of Bioactive Schiff Bases via Condensation of Imidazo[1,2-b]pyridazine-2-carbaldehyde with Amines
Preamble: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors have made it a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Derivatives of this system have shown remarkable efficacy as inhibitors of critical signaling proteins such as Bruton's Tyrosine Kinase (BTK), I-kappa B kinase (IKKβ), PI3K/mTOR, and cyclin-dependent kinases (CDK12/13), positioning them as promising candidates for oncology and inflammatory diseases.[3][1][4]
The functionalization of this core at the 2-position with a carbaldehyde group opens a gateway for extensive chemical diversification. The condensation of Imidazo[1,2-b]pyridazine-2-carbaldehyde with primary amines to form Schiff bases (imines) is a robust and versatile reaction. The resulting C=N double bond is not merely a linker; it extends the conjugated system and introduces a new vector for molecular interactions. These Schiff base derivatives are valuable intermediates and have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7]
This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and key considerations for the successful synthesis and characterization of these high-value compounds.
The Reaction Mechanism: A Guided Tour of Imine Formation
The condensation of an aldehyde with a primary amine to form an imine is a classic example of a nucleophilic addition-elimination reaction.[8] The process is typically reversible and its rate is significantly influenced by pH, making acid catalysis a common strategy.[8][9]
The Role of the Acid Catalyst:
An acid catalyst (e.g., glacial acetic acid, formic acid) plays a dual role:
-
Activation of the Carbonyl: The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the weakly basic amine.
-
Facilitating Dehydration: The intermediate formed after the initial attack is a hemiaminal (or carbinolamine). The catalyst then protonates the hydroxyl group of the hemiaminal, converting it into a much better leaving group (H₂O). Subsequent elimination of water and deprotonation yields the stable imine product.[9]
Critical Insight: The pH Tightrope
Effective catalysis requires careful pH control.[8]
-
If the pH is too high (too basic): There is insufficient acid to protonate the carbonyl group and the hemiaminal's hydroxyl group, slowing down both the initial attack and the crucial dehydration step.
-
If the pH is too low (too acidic): The amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), effectively shutting down the reaction.[8] A pH around 4-5 is often optimal for this reaction.[8]
Caption: Acid-catalyzed mechanism for Schiff base (imine) formation.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of Schiff bases from Imidazo[1,2-b]pyridazine-2-carbaldehyde. While direct literature examples for this specific aldehyde are not abundant, these methods are adapted from highly successful procedures for structurally analogous heterocyclic aldehydes, such as those of the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine series.[10][11][12]
Protocol 3.1: General Synthesis with Aromatic Amines (Conventional Heating)
This protocol is suitable for the reaction with various substituted anilines. Aromatic amines are generally less nucleophilic than aliphatic amines, and the reaction may benefit from gentle heating.
Materials:
-
Imidazo[1,2-b]pyridazine-2-carbaldehyde
-
Substituted Aromatic Amine (e.g., 4-methoxyaniline, 4-chloroaniline)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of Imidazo[1,2-b]pyridazine-2-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add the substituted aromatic amine (1.05 mmol).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[10][11]
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Causality Check: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the dehydration step, which is often the rate-limiting step, especially with less reactive anilines.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Schiff base. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 3.2: Synthesis with Aliphatic Amines (Room Temperature)
Aliphatic amines are more nucleophilic than their aromatic counterparts and often react readily at room temperature without the need for extended heating.
Materials:
-
Imidazo[1,2-b]pyridazine-2-carbaldehyde
-
Aliphatic Amine (e.g., benzylamine, cyclohexylamine)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve Imidazo[1,2-b]pyridazine-2-carbaldehyde (1.0 mmol) in methanol (10 mL) in a flask.
-
Add the aliphatic amine (1.1 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Expert Insight: For aliphatic amines, a catalyst is often unnecessary due to their higher intrinsic nucleophilicity. The reaction can proceed efficiently under neutral conditions. However, if the reaction is sluggish, 1-2 drops of acetic acid can be added.
-
Monitor the reaction by TLC. The formation of the imine product is typically rapid.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected product with cold methanol and dry under vacuum.
Caption: General workflow for the synthesis and purification of Schiff bases.
Product Characterization: Validating Your Synthesis
Unequivocal characterization of the synthesized Schiff bases is essential. The following techniques are standard for confirming the structure and purity of the products.
-
FT-IR Spectroscopy: The most telling evidence for a successful reaction is the disappearance of the C=O stretching band of the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Concurrently, a new, strong absorption band corresponding to the C=N (azomethine) stretch will appear in the range of 1600-1650 cm⁻¹.[11][13]
-
¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (a singlet, typically downfield at δ 9-10 ppm) and the amine N-H protons. A new singlet for the azomethine proton (-CH=N-) will appear, usually in the δ 8.5-9.0 ppm region.[10][11] Signals corresponding to the imidazo[1,2-b]pyridazine core and the amine moiety should be present and correctly integrated.
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (δ 190-200 ppm) will be absent in the product spectrum. A new signal for the azomethine carbon will appear in the δ 150-165 ppm range.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base, providing definitive proof of the condensation product.
Summary of Reaction Parameters
The following table summarizes typical conditions adapted from related heterocyclic systems, providing a comparative overview for experimental design.
| Amine Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference (Adapted from) |
| 4-Methylaniline | Glacial Acetic Acid | Ethanol | 80 | 5 | >85% | [11] |
| 4-Methoxyaniline | Glacial Acetic Acid | Ethanol | 80 | 4 | >90% | [11] |
| N,N-diethyl-p-phenylenediamine | MgSO₄ (as dehydrating agent) | Ethanol | 80-85 (MW) | 1-2 | 60-85% | [12] |
| 1-Naphthylamine | MgSO₄ | Ethanol | 80-85 (MW) | 2 | 60-85% | [12] |
| Substituted Benzaldehydes | Acetic Acid | Ethanol | RT | 24 | >90% | [10] |
Note: "MW" refers to microwave-assisted heating, which can significantly reduce reaction times.[12] "RT" refers to room temperature.
References
- Formation of iminium ions from the condensation of chiral secondary or primary amines with alpha,beta-unsaturated aldehydes or ketones can be used as an effective platform for the acceleration of a wide variety of catalytic asymmetric cycloaddition and conjugate addition reactions. PubMed.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.
- Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH.
- Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed.
- Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. AIP Publishing.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
- Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acid. ResearchGate.
- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online.
- Enamines - Master Organic Chemistry. Master Organic Chemistry.
- Review: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
- Synthesis and Biological Activity of a New Schiff Base Ligand Pyridazine Based. ResearchGate.
- Aldol condensation. Wikipedia.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu.
- METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope.
- THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. CORE.
- SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSI Journals.
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC.
- Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing.
- The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. Baghdad College of Science Journal.
- Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group.
- Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. ResearchGate.
- Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC.
Sources
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Advanced Protocols for the Synthesis of Imidazo[1,2-b]pyridazine Carboxylic Acids via Multicomponent Reactions
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor) and various candidates targeting CDK, VEGFR, and p38 MAP kinase. While classical synthesis relies on the condensation of 3-aminopyridazines with
This guide details advanced protocols for preparing Imidazo[1,2-b]pyridazine carboxylic acids directly from aldehydes . By leveraging multicomponent reactions (MCRs)—specifically the Groebke-Blackburn-Bienaymé (GBB) reaction—researchers can access diverse carboxylic acid derivatives (2-COOH, 3-amino-2-COOH, and aryl-COOH analogs) in a single synthetic operation. This approach offers superior atom economy, library scalability, and access to novel chemical space.
Retrosynthetic Analysis & Strategy
The transition from an aldehyde precursor to the fused bicyclic system requires a strategy that introduces the imidazole ring carbons via the carbonyl carbon and an external nucleophile (isocyanide or alkyne).
Strategic Routes
-
Route A: Groebke-Blackburn-Bienaymé (GBB) Reaction [1]
-
Components: 3-Aminopyridazine + Aldehyde + Isocyanide.[2]
-
Mechanism: Imine formation followed by [4+1] cycloaddition.
-
Target: 3-Amino-imidazo[1,2-b]pyridazine-2-carboxylates (using Ethyl Glyoxylate) or 2-Aryl-carboxylic acids (using Formylbenzoic acids).
-
-
Route B: Copper-Catalyzed A
-Coupling / Cyclization-
Components: 3-Aminopyridazine + Aldehyde + Terminal Alkyne.
-
Mechanism: formation of propargylamine intermediate followed by metal-catalyzed 5-exo-dig cyclization.
-
Target: 2-Substituted imidazo[1,2-b]pyridazines (via propiolate alkynes).
-
Detailed Protocols
Protocol A: Synthesis of Ethyl 3-(Alkylamino)imidazo[1,2-b]pyridazine-2-carboxylates
Rationale: This protocol utilizes Ethyl Glyoxylate as the aldehyde component. The carbonyl carbon of the glyoxylate becomes the C-2 position of the imidazole ring, directly installing the ester functionality which can be hydrolyzed to the free acid.
Materials
-
Amine: 3-Aminopyridazine (1.0 equiv, 1.0 mmol)
-
Aldehyde: Ethyl glyoxylate (50% solution in toluene) (1.2 equiv, 1.2 mmol)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.2 equiv, 1.2 mmol)
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Iodine (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane/Methanol (1:1) (3-5 mL)
-
Purification: SCX-2 Cartridge (Strong Cation Exchange) or Flash Chromatography
Experimental Procedure
-
Imine Formation: In a 10 mL microwave vial or round-bottom flask, dissolve 3-aminopyridazine (95 mg, 1.0 mmol) in MeOH (3 mL). Add Ethyl glyoxylate (1.2 mmol) dropwise.
-
Note: If using Sc(OTf)
, add it at this stage. Stir at room temperature for 15-30 minutes to pre-form the imine intermediate.
-
-
Cycloaddition: Add the isocyanide (1.2 mmol) to the reaction mixture.
-
Reaction:
-
Method A (Room Temp): Stir at 25 °C for 12–24 hours.
-
Method B (Microwave): Seal the vial and heat at 80–100 °C for 20–40 minutes.
-
-
Monitoring: Monitor by LC-MS for the appearance of the product mass [M+H]+. The imine intermediate may be visible during the early stages.
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
SCX Purification (Recommended): Load the crude residue onto an SCX-2 cartridge (pre-conditioned with MeOH). Wash with MeOH (3 CV) to remove non-basic impurities (excess aldehyde/isocyanide). Elute the product with 2M NH
in MeOH.
-
-
Hydrolysis (Optional for Free Acid): Treat the isolated ester with LiOH (2 equiv) in THF/H
O (1:1) at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the Imidazo[1,2-b]pyridazine-2-carboxylic acid .
Mechanistic Pathway (GBB Reaction)
The following diagram illustrates the specific pathway using Ethyl Glyoxylate to generate the 2-carboxylate derivative.
Figure 1: Mechanistic pathway for the GBB reaction utilizing ethyl glyoxylate to install the C-2 carboxylate motif.
Protocol B: Synthesis of 2-(Carboxyphenyl)imidazo[1,2-b]pyridazines
Rationale: To introduce a carboxylic acid on the aryl ring at the 2-position, formylbenzoic acids (or their esters) are used as the aldehyde component.
Materials
-
Aldehyde: 4-Formylbenzoic acid (or Methyl 4-formylbenzoate)
-
Isocyanide: tert-Butyl isocyanide
-
Catalyst: Acetic Acid (AcOH) (10-20 mol%) or Ytterbium(III) triflate [Yb(OTf)
] -
Solvent: Ethanol (EtOH) or TFE (2,2,2-Trifluoroethanol)
Experimental Procedure
-
Mixing: Combine 3-aminopyridazine (1.0 mmol), 4-formylbenzoic acid (1.0 mmol), and tert-butyl isocyanide (1.1 mmol) in EtOH (4 mL).
-
Catalysis: Add AcOH (20 mol%).
-
Reaction: Reflux (80 °C) for 6–12 hours. The acid functionality on the aldehyde is generally tolerated in the GBB reaction, although using the methyl ester (Methyl 4-formylbenzoate) often improves solubility and yield.
-
Purification: Upon cooling, the product often precipitates. Filter and wash with cold EtOH. If using the ester, hydrolyze with NaOH/MeOH to obtain the final acid.
Optimization & Troubleshooting (Expert Insights)
The following table summarizes critical parameters for optimizing the GBB reaction for imidazo[1,2-b]pyridazines, based on empirical data and literature precedents.
| Parameter | Recommendation | Mechanistic Insight |
| Aldehyde Reactivity | Electron-deficient aldehydes (e.g., Glyoxylates, 4-CN-benzaldehyde) react faster. | The imine formed must be sufficiently electrophilic to trap the isocyanide. Glyoxylates are highly reactive. |
| Solvent Choice | Methanol or TFE (Trifluoroethanol). | Protic solvents stabilize the polar transition state of the [4+1] cycloaddition. TFE can act as both solvent and catalyst. |
| Catalyst | Sc(OTf) | Sc(III) coordinates to the imine nitrogen, enhancing electrophilicity. Iodine acts as a mild Lewis acid and oxidant. |
| Amine Nucleophilicity | 3-Aminopyridazine is less nucleophilic than 2-aminopyridine. | Higher temperatures (Microwave 80-100°C) or stronger Lewis acids are often required compared to pyridine analogs. |
| Isocyanide | tert-Butyl or Cyclohexyl isocyanide. | Sterically bulky isocyanides prevent oligomerization. Ethyl isocyanoacetate (for 3-COOH) often fails in GBB; use Glyoxylate (Route A) instead. |
Comparative Workflow Analysis
The choice between GBB and alternative routes depends on the desired substitution pattern.
Figure 2: Decision matrix for synthetic route selection. Method A is preferred for direct access to 2-carboxylates from aldehydes.
References
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[1] European Journal of Organic Chemistry, 2019(42), 7007-7049. Link
-
Baenziger, M., Durantie, E., & Mathes, C. (2017).[2] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[2] Link
-
Guchhait, S. K., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130, 65. Link
-
Cheresiz, S. V., et al. (2016). Copper(I)-catalyzed oxidative C–N coupling of 2-aminopyridine with terminal alkynes.[5] Chemical Communications, 52, 11756-11759. Link
-
Perpetuo, M., & Perchellet, E. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Link
Sources
- 1. Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine-2-carbaldehyde
Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological targets, including various kinases.[1][2][3][4] Therefore, robust and high-yielding synthetic routes to key intermediates like the 2-carbaldehyde derivative are of significant interest.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the critical steps of the synthesis: the initial cyclocondensation to form the heterocyclic core and the subsequent formylation to install the aldehyde functionality.
Overall Synthetic Workflow
The most common and established route to Imidazo[1,2-b]pyridazine-2-carbaldehyde involves a two-step sequence. First, a cyclocondensation reaction between 6-chloropyridazin-3-amine and a suitable C2-synthon, followed by a formylation reaction, typically the Vilsmeier-Haack reaction, at the electron-rich C2 position of the imidazo[1,2-b]pyridazine ring.
Caption: General two-step synthesis of Imidazo[1,2-b]pyridazine-2-carbaldehyde.
Part 1: Troubleshooting the Cyclocondensation Step
The formation of the 6-chloroimidazo[1,2-b]pyridazine core is the foundational step. Low yields here will invariably lead to poor overall yield.
FAQ 1: My yield for the 6-chloroimidazo[1,2-b]pyridazine intermediate is consistently low. What are the likely causes?
Low yields in this step often trace back to one of three areas: starting material quality, reaction conditions, or side reactions.
A1: Starting Material Purity & Stability
-
6-Chloropyridazin-3-amine: This is your key nucleophile. Ensure it is pure and free from residual starting material (3,6-dichloropyridazine) or excess ammonia from its synthesis.[5][6] Impurities can lead to complex side-products that are difficult to separate. It is often synthesized by reacting 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures.[7][8]
-
Chloroacetaldehyde: This reagent is notoriously unstable and prone to polymerization, especially in its anhydrous form. It is commonly supplied as a 45-50% aqueous solution. Using a freshly opened bottle or a recently prepared solution is critical. Degradation of this reagent is a primary cause of low conversion.[9]
A2: Reaction Conditions
-
Solvent: The reaction is typically performed by heating the reactants together, often with an alcohol like ethanol as a solvent to ensure homogeneity.[9] Water can also be used, especially since the chloroacetaldehyde is in an aqueous solution.
-
Temperature and Time: This condensation requires thermal energy. Refluxing conditions (e.g., 90-100 °C) for several hours are typical.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
pH Control: The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of the aminopyridazine onto the aldehyde, followed by cyclization and dehydration. The presence of a halogen on the pyridazine ring helps ensure the alkylation occurs at the correct nitrogen, which is crucial for good yields.[10] While typically run under neutral to slightly acidic conditions (from the chloroacetaldehyde solution), adding a mild, non-nucleophilic base like sodium bicarbonate can sometimes help scavenge the HCl formed during the reaction, preventing potential side reactions.
A3: Potential Side Reactions
-
Polymerization: As mentioned, chloroacetaldehyde can polymerize under reaction conditions. This is often observed as an insoluble brown or black tar forming in the reaction vessel.
-
Incorrect Regiochemistry: While less common with the 6-chloro substituent, alkylation can potentially occur on the exocyclic amino group. The presence of the halogen at the 6-position deactivates the adjacent ring nitrogen, favoring the desired cyclization pathway.[10]
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Degraded chloroacetaldehyde. | Use a fresh aqueous solution of chloroacetaldehyde. |
| Insufficient temperature or time. | Increase reaction temperature to reflux and monitor by TLC until starting material is consumed. | |
| Tarry/Dark Mixture | Polymerization of chloroacetaldehyde. | Ensure the reaction is not overheated for excessive periods. Consider adding the aldehyde solution portion-wise. |
| Complex Product Mixture | Impure 6-chloropyridazin-3-amine. | Purify the starting amine by recrystallization or column chromatography before use. |
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles.[11] However, it requires careful control of stoichiometry and temperature. The active electrophile, the Vilsmeier reagent, is formed in situ from a formamide derivative (usually DMF) and an activating agent like phosphoryl chloride (POCl₃).[12][13]
FAQ 2: My Vilsmeier-Haack formylation gives a low yield of the desired aldehyde. How can I optimize it?
This is a common issue. Success hinges on the effective formation of the Vilsmeier reagent, its reaction with the substrate, and the final hydrolysis step.
A1: Reagent Quality and Stoichiometry
-
DMF and POCl₃: Both reagents must be anhydrous. The presence of water will quench the Vilsmeier reagent and lead to poor results. Use freshly opened bottles or properly stored anhydrous reagents.
-
Stoichiometry: The ratio of POCl₃ to DMF is critical for generating the active electrophile. A common ratio is 1.1 to 1.5 equivalents of POCl₃ to 1 equivalent of DMF (which often serves as the solvent). An excess of the Vilsmeier reagent relative to your imidazo[1,2-b]pyridazine substrate is then used. A typical starting point is 2-3 equivalents of the pre-formed reagent.
A2: Temperature Control
-
Formation of Vilsmeier Reagent: The reaction between DMF and POCl₃ is exothermic. It is crucial to pre-form the reagent by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) with stirring. Failure to control this temperature can lead to reagent decomposition.
-
Formylation Reaction: The imidazo[1,2-b]pyridazine substrate is then added to the pre-formed reagent, often at 0 °C, and the reaction is allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion.[14] The optimal temperature depends on the substrate's reactivity. Monitor by TLC.
A3: Workup and Hydrolysis
-
Quenching: The reaction must be carefully quenched by pouring it onto ice water or an ice-cold solution of a base like sodium bicarbonate or sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
pH Adjustment: After hydrolysis, the pH of the aqueous solution should be carefully adjusted to be basic (pH 8-9) before extraction. This ensures the product, which is a weak base, is in its free form and can be efficiently extracted into an organic solvent like dichloromethane or ethyl acetate. Incomplete neutralization will result in the product remaining in the aqueous layer as a salt, drastically reducing isolated yield.
Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation step.
FAQ 3: Are there viable alternatives to the Vilsmeier-Haack reaction for this formylation?
While the Vilsmeier-Haack reaction is the most common, other formylating agents have been developed, which may be advantageous under certain conditions, especially if the substrate is sensitive to the acidic and harsh conditions of the Vilsmeier-Haack protocol.
-
Triformamide/AlCl₃: This system can formylate a range of aromatic and heteroaromatic compounds, though it requires a strong Lewis acid.[15]
-
N-Formylsaccharin: This is a stable, solid formylating agent that can be used under milder, sometimes mechanochemical, conditions.[16]
-
Radical-Mediated Formylation: Recent methods have emerged using methanol as a formylating agent in an iron-catalyzed radical process, offering a more atom-economical and environmentally friendly alternative.[17]
These alternatives are less common for this specific substrate but represent modern approaches that could be explored for optimization.
Part 3: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate batches.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This procedure is adapted from methodologies reported in the literature.[9]
-
To a round-bottom flask equipped with a reflux condenser, add 6-chloropyridazin-3-amine (1.0 eq).
-
Add ethanol or water as a solvent (approx. 5-10 mL per gram of amine).
-
With stirring, add chloroacetaldehyde (1.2 - 1.5 eq, as a 50% aqueous solution).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure intermediate.
Protocol 2: Vilsmeier-Haack Synthesis of Imidazo[1,2-b]pyridazine-2-carbaldehyde
This protocol is based on standard Vilsmeier-Haack procedures.[13][18]
-
In a two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, which can act as both reagent and solvent).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 eq relative to DMF) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (like 1,2-dichloroethane) and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Basify the aqueous mixture to pH 8-9 by the slow addition of 3 M NaOH solution or solid sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to obtain the final product.
References
- Vertex AI Search. (2025, March 2).
- The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- Erowid.
- ChemicalBook. 3-AMINO-6-METHOXYPYRIDAZINE synthesis.
- Benchchem.
- PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Benchchem.
- ResearchGate. (2018, October 21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- RSC Publishing.
- Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
- PMC - NIH. N-Formylsaccharin: A Sweet(able)
- Taylor & Francis. (2020, October 12). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- ResearchGate. (2025, August 6).
- MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- ResearchGate.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- PubChem - NIH. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- ResearchGate. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma | Request PDF.
- Vilsmeier-Haack Reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Letters in Applied NanoBioScience. (2021, January 20).
- RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Scientific Research Publishing.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Guidechem. (2021, December 20). How to prepare 5-AMINO-3-CHLOROPYRIDAZINE? - FAQ.
- PubChem. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257.
- ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
- Chem-Impex. Imidazo[1,2-b]pyridazine.
- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
- TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- PubChem - NIH. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643.
- ChemScene. 5469-69-2 | 3-Amino-6-chloropyridazine.
- ECHEMI. 5469-69-2, 3-Amino-6-chloropyridazine Formula.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. New Formylating Agents - Preparative Procedures and Mechanistic Investigations [erowid.org]
- 16. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methanol as a formylating agent in nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
Preventing oxidation of Imidazo[1,2-b]pyridazine-2-carbaldehyde during storage
Technical Support Center: Imidazo[1,2-b]pyridazine-2-carbaldehyde
Guide: Preventing Oxidation During Storage and Handling
Welcome to the technical support center for researchers working with Imidazo[1,2-b]pyridazine-2-carbaldehyde. This guide, structured by our Senior Application Scientists, provides in-depth, field-proven advice to help you maintain the stability and purity of this valuable heterocyclic aldehyde. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the storage of Imidazo[1,2-b]pyridazine-2-carbaldehyde.
Q1: I've noticed the purity of my Imidazo[1,2-b]pyridazine-2-carbaldehyde sample has decreased over time. What is happening?
A: The most probable cause of degradation is oxidation. The aldehyde functional group (-CHO) on your molecule is highly susceptible to autoxidation, a reaction with atmospheric oxygen.[1] This process converts the aldehyde into the corresponding carboxylic acid, Imidazo[1,2-b]pyridazine-2-carboxylic acid. This is a common issue for many aldehydes, particularly those that are stored improperly or for extended periods.[1][2] The reaction proceeds via a free-radical chain mechanism that can be initiated by exposure to light or trace metal impurities.[1]
Q2: What are the tell-tale signs of oxidation in my sample?
A: There are several indicators of degradation. Visually, you might observe the formation of a white crystalline solid within your sample, which is likely the less soluble carboxylic acid product.[1] Analytically, the most definitive evidence comes from techniques like HPLC, where you will see a new, more polar peak corresponding to the carboxylic acid and a concurrent decrease in the peak area of the parent aldehyde.[2] On a ¹H NMR spectrum, you would observe a diminishing of the characteristic aldehyde proton signal (typically ~9-10 ppm) and the emergence of a broad carboxylic acid proton signal (often >10 ppm).
Q3: What are the definitive, gold-standard storage conditions to prevent oxidation?
A: To maximize the shelf-life of Imidazo[1,2-b]pyridazine-2-carbaldehyde, you must rigorously control its environment. The core strategy is to exclude oxygen and light. We recommend aliquoting the solid compound into smaller, appropriately sized amber glass vials. Before sealing, flush each vial thoroughly with an inert gas like argon or nitrogen to displace all air.[1] Seal the vials tightly with high-quality caps and store them at -20°C in the dark.[3][4] This combination of an inert atmosphere, low temperature, and protection from light provides the best defense against oxidation.
Q4: My sample is already partially oxidized. Is it still usable for my experiments?
A: Using a partially oxidized sample is highly discouraged, as it introduces a significant variable into your experiments. The presence of the carboxylic acid impurity means the actual concentration of your active aldehyde is lower than calculated, which can lead to inconsistent and non-reproducible results in biological assays or synthetic reactions. We strongly recommend purifying the aldehyde before use. A straightforward method for removing the acidic impurity is detailed in Protocol 3.3.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving specific problems related to compound stability.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Purity Decrease by HPLC/LC-MS (New, more polar peak appears) | Autoxidation: The sample has been exposed to atmospheric oxygen. The vial may have been opened frequently or not sealed properly.[1] | 1. Implement Strict Inert Atmosphere Technique: Follow Protocol 3.1 for all future storage. Use single-use aliquots to avoid repeated exposure of the bulk material. 2. Purify Existing Stock: If a significant amount of material has oxidized, purify it using the method outlined in Protocol 3.3. 3. Perform QC Check: Before each experiment, run a quick purity check on a small amount of the material to ensure its integrity. |
| White Crystalline Precipitate Forms in Vial | Carboxylic Acid Formation: The oxidation product, Imidazo[1,2-b]pyridazine-2-carboxylic acid, is often less soluble than the parent aldehyde in common organic solvents and may crystallize out.[1] | 1. Confirm Identity: Isolate a small amount of the precipitate and the supernatant. Analyze both via ¹H NMR or LC-MS to confirm their identities. 2. Purify the Aldehyde: Dissolve the entire sample in a suitable organic solvent (e.g., ethyl acetate) and perform the purification as described in Protocol 3.3 to remove the acid. |
| Inconsistent or Non-Reproducible Biological/Chemical Results | Lowered Effective Concentration: The actual concentration of the active aldehyde is lower than the weighed amount due to the presence of the inactive carboxylic acid impurity. | 1. Use Freshly Purified Compound: Do not use stock that is known to be degraded. 2. Prepare Solutions Immediately Before Use: Aldehydes can also oxidize in solution. Prepare solutions from a properly stored solid stock right before the experiment.[2] If solutions must be stored, they should be refrigerated and blanketed with inert gas. |
Section 3: Protocols and Methodologies
These validated protocols provide step-by-step instructions for optimal handling and quality control.
Protocol 3.1: Recommended Long-Term Storage Protocol
Causality: This protocol is designed to create a multi-barrier defense against oxidation by removing oxygen, blocking light, and reducing thermal energy, thereby inhibiting the initiation and propagation of the autoxidation chain reaction.[1]
-
Preparation: Work in a clean, dry area. Obtain small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps. Ensure vials are completely dry, if necessary by oven-drying.
-
Aliquoting: Weigh the desired amount of solid Imidazo[1,2-b]pyridazine-2-carbaldehyde and transfer it into individual vials. Creating smaller, single-use aliquots is critical to prevent contamination and repeated air exposure of the bulk stock.
-
Inert Gas Purge: Insert a needle connected to a source of dry argon or nitrogen gas into the vial. Insert a second, wider-gauge needle as an outlet. Gently flush the vial with the inert gas for 1-2 minutes to displace all atmospheric oxygen.
-
Sealing: While maintaining a positive pressure of inert gas, remove the needles and immediately seal the vial tightly.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a secondary container and store it in a freezer at -20°C.
Protocol 3.2: Analytical Workflow for Quality Control via HPLC
Causality: HPLC is a highly sensitive method for detecting the formation of the more polar carboxylic acid impurity, providing quantitative data on the purity of your sample.[3]
-
Sample Preparation: Prepare a stock solution of your aldehyde in a suitable solvent like HPLC-grade acetonitrile at a concentration of ~1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 320 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. The aldehyde will elute as a major peak. If oxidation has occurred, a second, earlier-eluting (more polar) peak corresponding to the carboxylic acid will be observed. The purity can be estimated by the relative peak areas.
Protocol 3.3: Purification of Partially Oxidized Aldehyde
Causality: This protocol leverages the acidic nature of the carboxylic acid impurity. By washing with a mild aqueous base, the carboxylic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the neutral aldehyde in the organic layer.[1]
-
Dissolution: Dissolve the impure aldehyde in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified aldehyde.
-
Validation: Confirm the purity of the recovered material using the HPLC method in Protocol 3.2 before storage.
Section 4: Visual Guides
Diagram 1: The Autoxidation Pathway
Caption: The oxidation of the aldehyde to a carboxylic acid, initiated by oxygen and light.
Diagram 2: Recommended Storage and Handling Workflow
Caption: A workflow for proper storage and handling from receipt to experimental use.
Section 5: Data Summaries
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Reduces the rate of chemical reactions, including oxidation and potential polymerization.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes atmospheric oxygen, a primary reactant in the autoxidation process.[1] |
| Light | Protect from Light (Amber Vials) | Prevents photochemical degradation and initiation of free-radical oxidation pathways.[1][5] |
| Container | Tightly Sealed Glass Vials | Prevents ingress of oxygen and atmospheric moisture. Glass is inert and avoids potential leaching from plastics.[6] |
| Form | Solid (preferred) | The solid state is generally more stable than solutions. If solutions are required, prepare them fresh. |
Table 2: Comparison of Analytical Techniques for Detecting Oxidation
| Technique | What It Detects | Advantages | Disadvantages |
| HPLC-UV | Appearance of a new, more polar peak (carboxylic acid) and decrease in the parent aldehyde peak. | Quantitative, highly sensitive, widely available, provides purity percentage.[3] | Requires method development, consumes solvent. |
| LC-MS | Same as HPLC, plus provides mass confirmation of the parent and the impurity (M+17 for acid). | Provides structural confirmation through mass-to-charge ratio, very high sensitivity.[7] | More complex instrumentation than HPLC-UV. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton (~9-10 ppm) and appearance of the carboxylic acid proton (>10 ppm). | Provides definitive structural information, can quantify if an internal standard is used. | Lower throughput, less sensitive to trace impurities compared to HPLC. |
| TLC | Appearance of a more polar spot that may streak. | Fast, inexpensive, good for quick qualitative checks. | Not quantitative, resolution may be poor for closely related compounds. |
References
-
Rind, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. Available at: [Link]
-
Science Hub. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
A-Level Chemistry. (2022). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
-
Cubework. (n.d.). Heterocyclic Compound Warehouse Storage Solutions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. cubework.com [cubework.com]
- 6. fishersci.com [fishersci.com]
- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
Purification methods for Imidazo[1,2-b]pyridazine-2-carbaldehyde reaction mixtures
Topic: Purification & Isolation Strategies Ticket ID: #IZP-CHO-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Introduction: The "Sticky" Scaffold
Welcome to the technical support hub for Imidazo[1,2-b]pyridazine-2-carbaldehyde .
If you are accessing this guide, you are likely facing a specific set of problems common to this bicyclic heteroaromatic scaffold: poor solubility , streaking on silica , or rapid oxidation to the carboxylic acid.[1] Unlike simple benzaldehydes, the imidazo[1,2-b]pyridazine core possesses basic nitrogens (specifically N1 and N5) that interact strongly with acidic media, making standard purification protocols fail.[1]
This guide treats your purification process not as a "cleanup" but as a chemical workflow , prioritizing the chemical stability of the aldehyde functionality while managing the basicity of the heterocycle.
Module 1: The "Catch and Release" Protocol (Bisulfite Adduct)
Issue: My crude mixture is a dark oil, and column chromatography is resulting in significant mass loss or co-elution of impurities.
Diagnosis: The polarity of the imidazo[1,2-b]pyridazine ring often mimics the polarity of the impurities, making silica separation difficult.[1] Furthermore, the aldehyde is sensitive to silica-induced oxidation.[1]
Solution: Utilize the Sodium Bisulfite Adduct Method .[1][2] This relies on the reversible formation of a water-soluble hydroxy-sulfonate salt, effectively pulling your aldehyde into the aqueous phase while leaving non-aldehyde impurities (starting alcohols, over-oxidized esters, inorganic residues) in the organic phase.[1]
The Workflow Visualization
Caption: Figure 1. Chemoselective isolation of heteroaromatic aldehydes via bisulfite adduct formation.
Step-by-Step Protocol
-
Preparation: Dissolve your crude reaction mixture in a minimal amount of Ethanol or Methanol. (Avoid non-polar solvents; the adduct needs to form in a polar environment).[1]
-
Formation: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Washing (The Purification Step):
-
If Solid Forms: Filter the solid. Wash the filter cake copiously with Diethyl Ether or DCM.[1] The impurities are in the filtrate; your product is the solid.[1]
-
If No Solid Forms: Transfer to a separatory funnel.[1][4] Wash the aqueous layer (containing your product) with Ethyl Acetate or Ether.[1] Discard the organic layer.[1]
-
-
Regeneration: Suspend the solid (or take the aqueous solution) and treat with saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) until bubbling ceases and pH is basic (~10).
-
Extraction: Extract the regenerated aldehyde into DCM (3x). Dry over Na₂SO₄ and concentrate.
Module 2: Chromatography Troubleshooting (The "Tailing" Effect)
Issue: The compound streaks on the TLC plate and elutes as a broad band on the column, ruining separation.
Diagnosis: The N1 nitrogen of the imidazo[1,2-b]pyridazine core is a hydrogen bond acceptor.[1] It interacts with the acidic silanol (Si-OH) groups on the silica gel, causing "drag" or tailing.[1]
Solution: You must deactivate the silica gel before or during the run.[1]
Optimized Solvent Systems
| Solvent System | Additive | Application | Notes |
| DCM / MeOH | 1% NH₄OH (aq) | General Purpose | The "Gold Standard" for polar nitrogen heterocycles.[1] The ammonia competes for silanol sites.[1] |
| EtOAc / Hexane | 1-2% Et₃N | Lipophilic Derivatives | Use Triethylamine (TEA) if the compound is soluble in non-polar media.[1] |
| DCM / Acetone | None | Alternative | Acetone is less protic than MeOH and sometimes provides sharper peaks for aldehydes.[1] |
Critical Technique: Do not just add the base to the solvent bottle.[1] Pre-wash the column with the eluent containing the base (e.g., 1% Et₃N in Hexane) before loading your sample.[1] This neutralizes the silica bed in advance.[1]
Module 3: Removing Oxidant Residues (MnO₂ / IBX)
Issue: I synthesized the aldehyde via oxidation of the alcohol (imidazo[1,2-b]pyridazin-2-ylmethanol), but the product is contaminated with metal salts or iodinanes.
Context: The 2-carbaldehyde is rarely made via direct Vilsmeier-Haack (which favors the 3-position).[1] It is usually accessed by oxidizing the corresponding alcohol.[1]
Scenario A: Manganese Dioxide (MnO₂) Oxidation
Problem: Finely divided MnO₂ passes through standard filter paper and creates a black slurry.[1]
-
Fix: Filter through a tightly packed pad of Celite 545 .[1]
-
Pro-Tip: Do not use pure DCM for the filtration.[1] The product can adsorb onto the MnO₂ surface.[1] Rinse the Celite pad with 10% MeOH in DCM to desorb your aldehyde from the metal waste.[1]
Scenario B: IBX / Dess-Martin Periodinane
Problem: Benzoic acid or iodinane byproducts co-crystallize.[1]
-
Fix: Wash the reaction mixture with saturated Na₂S₂O₃ (Sodium Thiosulfate) mixed 1:1 with saturated NaHCO₃ .
-
Mechanism: Thiosulfate reduces any residual hypervalent iodine species to the soluble iodide, while bicarbonate removes the acidic byproducts.[1]
Module 4: Stability & Storage (Preventing "The White Acid")
Issue: My yellow aldehyde turned into a white solid overnight.
Diagnosis: Auto-oxidation.[1] Imidazo[1,2-b]pyridazine-2-carbaldehyde is electron-rich.[1] In the presence of air, it rapidly oxidizes to imidazo[1,2-b]pyridazine-2-carboxylic acid .[1]
Storage Protocol
-
Inert Atmosphere: Always store under Argon or Nitrogen.[1]
-
Temperature: Store at -20°C.
-
Scavenger Packets: Store the vial inside a secondary jar containing a sachet of oxygen scavenger (e.g., iron powder based) if long-term storage is required.[1]
-
Chemical Masking (Long Term): If you need to store it for months, convert it to the dimethyl acetal using trimethyl orthoformate and p-TsOH.[1] The acetal is stable and can be hydrolyzed back to the aldehyde with aqueous acid (HCl/THF) in 15 minutes.[1]
FAQ: Frequently Asked Questions
Q: Can I use acidic water for HPLC purification? A: Proceed with caution. While the imidazo[1,2-b]pyridazine ring is stable to acid, the aldehyde hydrate form can be favored in aqueous acid, leading to split peaks (aldehyde vs. hydrate).[1] Use an Ammonium Acetate (pH 7) or Bicarbonate (pH 8) buffer for prep-HPLC to keep the aldehyde in the free base form.[1]
Q: Why is my yield low after Vilsmeier-Haack formylation? A: You likely formylated the wrong position. Electrophilic substitution on imidazo[1,2-b]pyridazine favors the 3-position , not the 2-position.[1] To get the 2-carbaldehyde, you should start with a 2-substituted precursor (like an ester) and reduce/oxidize, rather than trying to formylate the parent heterocycle directly.[1]
Q: The bisulfite adduct didn't precipitate. Did it fail? A: Not necessarily. If your derivative is highly polar or you used too much solvent, the adduct might remain dissolved in the aqueous phase.[1] Do not discard the aqueous layer. Wash it with organic solvent (to remove impurities) and then proceed to the "Regeneration" step (adding base) directly on the aqueous phase.[1]
References
-
Synthesis & Regioselectivity
-
Bisulfite Purification Method
-
Chromatography of Imidazo[1,2-b]pyridazines
-
Scaffold Stability & Properties
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cyclization failures in Imidazo[1,2-b]pyridazine synthesis
Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis
Subject: Troubleshooting Cyclization Failures & Protocol Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Chemical Logic
The imidazo[1,2-b]pyridazine scaffold is a critical pharmacophore, most notably serving as the core of the BCR-ABL inhibitor Ponatinib (Iclusig). The standard synthesis involves a condensation between a 3-aminopyridazine and an
The Core Challenge: While theoretically straightforward, this reaction frequently fails due to the unique electronics of the pyridazine ring. Unlike pyridine, the pyridazine ring possesses two nitrogen atoms. The "amidine-like" character of the 3-aminopyridazine system creates competition between:
-
N2-Alkylation (Desired): The ring nitrogen adjacent to the amine (N2) is the most nucleophilic site, leading to the correct intermediate for cyclization.
-
Exocyclic Amine Attack: Kinetic attack by the exocyclic amine can lead to linear byproducts or incorrect cyclization modes.
-
Stalled Cyclodehydration: The reaction often halts at the N-alkylated intermediate (a hydroxy-dihydro-imidazo species) without eliminating water to aromatize.
Diagnostic Workflow (Visualized)
Before adjusting conditions, identify where your reaction is failing using this logic flow.
Caption: Diagnostic logic tree for categorizing reaction failure modes based on LCMS data.
Troubleshooting Guide & FAQs
Issue 1: The "Stalled Intermediate" (M+18 Peak)
Symptom: LCMS shows a major peak corresponding to [Product Mass + 18]. The reaction has proceeded, but aromatization (loss of water) is incomplete. Root Cause: The initial N-alkylation has occurred at N2, forming a hydroxy-dihydro intermediate. The final dehydration step is endothermic and often requires acid catalysis or higher temperatures, especially if the ketone substituent is electron-donating.
-
Protocol Adjustment:
-
Do not discard. Isolate the intermediate if it precipitates.
-
Acid Rescue: Resuspend the intermediate in Ethanol or IPA. Add 0.5 – 1.0 equivalents of concentrated HBr (48% aq) or HCl. Reflux for 2–4 hours.
-
Alternative: Use pure acetic acid as the solvent for the initial reaction (reflux, 110°C). This promotes in-situ dehydration.
-
Issue 2: The "Black Tar" Scenario
Symptom: The reaction mixture turns black/dark brown rapidly; no distinct product peak is visible.
Root Cause: Polymerization of the
-
Protocol Adjustment:
-
Scavenger Base: Add solid
(1.5 – 2.0 equiv) to the reaction mixture. This neutralizes the HBr byproduct immediately, preventing autocatalytic decomposition of the electrophile. -
Reagent Quality: Ensure the
-haloketone is colorless. If yellow/orange, distill it or pass it through a short plug of basic alumina before use.
-
Issue 3: Regioselectivity (N1 vs. N2 Attack)
Symptom: Isolation of an isomer with different NMR splitting patterns, or a mixture of two cyclized products. Root Cause: While N2 (ring nitrogen) is naturally more nucleophilic, steric hindrance at C3 (if the amine is substituted) or strong electron-withdrawing groups on the pyridazine ring can shift reactivity.
-
Verification:
-
Imidazo[1,2-b]pyridazine (Desired): H3 proton (imidazole ring) typically appears as a singlet around 7.8–8.2 ppm.
-
Isomer (Imidazo[1,2-a]pyrimidine derivative): If the exocyclic amine attacks a symmetrical electrophile, differentiation is hard. If the electrophile is unsymmetrical, NOE (Nuclear Overhauser Effect) NMR is required to confirm the proximity of the imidazole proton to the pyridazine substituents.
-
Validated Experimental Protocols
Protocol A: Standard Condensation (The "Ponatinib" Route)
Best for: Stable
-
Dissolution: Dissolve 3-aminopyridazine (1.0 equiv) in anhydrous Ethanol (0.2 M concentration).
-
Addition: Add the
-bromoacetophenone (1.1 equiv). -
Base: Add solid
(2.0 equiv). Note: Using solid bicarbonate prevents pH spikes that cause side reactions. -
Reflux: Heat to reflux (80°C) for 12–16 hours.
-
Workup: Cool to RT. The product often precipitates as the hydrobromide salt (if no base used) or free base (if bicarbonate used). Filter and wash with cold ethanol.
Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Alternative
Best for: When the
-
Reagents: Combine 3-aminopyridazine (1.0 equiv), Aldehyde (1.0 equiv), and Isocyanide (1.1 equiv).
-
Catalyst: Add Scandium Triflate
(5–10 mol%) or Iodine ( , 10 mol%). -
Solvent: Methanol or Dichloromethane/Methanol (1:1).
-
Conditions: Stir at RT for 24h or Microwave at 100°C for 30 min.
-
Mechanism: This bypasses the
-haloketone entirely, forming the imidazole ring via a [4+1] cycloaddition logic involving the isocyanide carbon.
Data & Comparison Table
| Variable | Standard Condensation | GBB Multicomponent |
| Key Reagent | Isocyanide (Foul odor, Stable) | |
| Atom Economy | Moderate (Loss of HBr + H2O) | High (Loss of H2O only) |
| Diversity | Limited by ketone availability | High (Any aldehyde/isocyanide) |
| Typical Yield | 40–70% | 60–90% |
| Main Failure | Decomposition of ketone | Hydrolysis of isocyanide |
Mechanistic Pathway (DOT Visualization)
This diagram illustrates the critical "Decision Point" where the reaction succeeds or fails.
Caption: Mechanistic pathway highlighting the critical dehydration step (Red Arrow) where most failures occur.
References
-
Ponatinib Synthesis & Conditions
- Title: "Synthesis of Ponatinib and Intermedi
- Source: P
- Relevance: details the industrial scale-up conditions for the imidazo[1,2-b]pyridazine formation step using 3-aminopyridazine and alpha-halo esters/ketones.
-
URL:
-
Groebke-Blackburn-Bienaymé (GBB)
- Title: "The Groebke-Blackburn-Bienaymé Reaction: A Review."
- Source:European Journal of Organic Chemistry (via NIH/PubMed).
- Relevance: Validates the 3-component route for imidazo[1,2-a]heterocycles as a robust alternative to condens
-
URL:
-
Alpha-Haloketone Reactivity
- Title: "The Chemistry of alpha-Haloketones and Their Utility in Heterocyclic Synthesis."
- Source:Molecules / NIH PMC.
- Relevance: Explains the decomposition pathways and electrophilic sites of the key reagents used in this synthesis.
-
URL:
Optimizing reaction temperature for heterocyclic aldehyde condensations
Welcome to the Heterocyclic Condensation Support Hub .
I am Dr. Aris, your Senior Application Scientist. I understand the frustration of seeing a promising yellow solution turn into an intractable black tar or remaining stubbornly clear after 48 hours at reflux.
Heterocyclic aldehydes are not benzaldehyde. They possess unique electronic behaviors (the "Lazy" Indole vs. the "Fragile" Furan) that make standard temperature protocols obsolete. This guide replaces rigid templates with a logic-driven troubleshooting architecture designed to save your substrate.
Module 1: The Thermodynamics of "Tar vs. Yield" (FAQ)
Q: Why does my reaction turn to black tar when I increase the temperature to push conversion? A: You are likely battling the Furfural Resinification Threshold or the Base-Induced Decomposition of electron-deficient rings.
In heterocyclic condensations (Knoevenagel, Aldol, Henry), temperature controls two competing pathways:
-
The Product Pathway (Desired): Aldol addition (reversible)
Elimination (Irreversible). The elimination step often has a higher activation energy ( ), requiring heat. -
The Polymerization Pathway (Undesired):
-
Furans/Thiophenes: At
(or in the presence of strong acids/bases), the furan ring opens or polymerizes via humin formation [1]. -
Pyridines: High temperatures can trigger Cannizzaro disproportionation or N-oxide formation if not carefully controlled.
-
Q: My LCMS shows the intermediate alcohol but no alkene product. Should I reflux? A: Not necessarily. The intermediate (aldol adduct) is stuck before the dehydration step.
-
The Fix: Instead of just "more heat" (which degrades the heterocycle), use a chemical dehydrating agent (e.g., acetic anhydride) or a Dean-Stark trap to remove water. This shifts the equilibrium via Le Chatelier’s principle without requiring destructive temperatures.
Module 2: Substrate-Specific Troubleshooting
We categorize issues by the electronic nature of your heterocycle.
Ticket A: The "Fragile" Substrate (Furan, Thiophene)
-
Symptoms: Reaction mixture turns black/viscous; yield decreases with time; "humin" formation.
-
Root Cause: These electron-rich rings are acid/base sensitive. High T (
) accelerates polymerization over condensation. -
Protocol:
-
Cap Temperature: Maintain
. -
Switch Heating Mode: Use Microwave Irradiation . It provides efficient internal heating, reducing reaction times from hours to minutes (e.g., 100°C for 10 min is safer than 80°C for 12 hours) [2].
-
Solvent: Use Ethanol/Water mixtures. Water can actually accelerate these reactions via hydrophobic effects while acting as a heat sink [3].
-
Ticket B: The "Lazy" Substrate (Indole, Pyrrole)
-
Symptoms: Starting material remains unreacted; low conversion even at reflux.
-
Root Cause: The nitrogen lone pair donates electron density into the ring, rendering the aldehyde carbonyl less electrophilic (vinylogous amide character). It refuses to be attacked by the nucleophile.
-
Protocol:
-
Push Temperature: These substrates require high activation energy. Reflux in high-boiling solvents (Toluene, Xylene) or microwave at
is often necessary. -
Catalysis: Standard piperidine is often too weak. Use a Lewis Acid catalyst (e.g.,
or ) combined with heat to activate the carbonyl oxygen [4].
-
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for temperature optimization based on your specific failure mode.
Figure 1: Decision matrix for optimizing reaction conditions based on heterocyclic substrate properties.
Module 4: Experimental Optimization Protocol
Do not guess. Use this Temperature-Step Screen to determine the optimal window for your specific substrate.
Objective: Identify the temperature (
Reagents:
-
Substrate: 1.0 eq (e.g., Indole-3-carboxaldehyde)
-
Nucleophile: 1.1 eq (e.g., Malononitrile)
-
Catalyst: 10 mol% (e.g., Piperidine)[1]
-
Solvent: Ethanol (0.5 M concentration)
Workflow:
| Step | Action | Rationale |
| 1 | Prepare Master Mix | Dissolve Aldehyde and Nucleophile in solvent. Add catalyst last to initiate. |
| 2 | Aliquot | Split into 4 vials (sealed pressure tubes). |
| 3 | The Gradient | Set heating blocks to: RT (25°C) , 50°C , 80°C , 100°C (Microwave preferred for 100°C). |
| 4 | Timepoint | Sample at 15 min and 2 hours . Quench immediately into cold acidic water. |
| 5 | Analysis | Run HPLC/UPLC. Integrate: SM (Starting Material), Prod (Product), and "Hump" (Baseline noise/Polymer). |
Data Interpretation:
| Observation | Diagnosis | Action |
| High SM, Low Prod | Kinetic Barrier | Increase T or switch to higher boiling solvent (Toluene). |
| Low SM, Low Prod, High Baseline | Thermal Degradation | STOP. Reduce T by 20°C. Switch to flow chemistry or microwave. |
| High Intermediate (Alcohol) | Elimination Barrier | Add chemical dehydrant (Ac2O) or increase T slightly. |
References
-
Hu, R., et al. (2021). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI. Available at: [Link]
-
Kaur, N., et al. (2015). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society. Available at: [Link]
-
Debnath, M., et al. (2012). The Knoevenagel condensation at room temperature. Green Chemistry (RSC). Available at: [Link]
-
Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Advisory: Moisture Control in Imidazo[1,2-b]pyridazine Scaffolds
Executive Summary
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, notably serving as the structural anchor for kinase inhibitors like Ponatinib (Iclusig®). While the aromatic ring system itself is robust, specific intermediates—particularly
This guide provides an autonomous, field-proven protocol for managing these risks, moving beyond standard textbook procedures to address the specific physicochemical pitfalls of this heterocycle.
Module 1: The "Wet" Precursors (Ring Formation)
The Paradox: The cyclization reaction between 3-aminopyridazine and
The Mechanism of Failure:
The
Troubleshooting Guide: Cyclization
Q: My LCMS shows starting material consumption but low product yield. Where did it go?
A: You likely hydrolyzed your electrophile. The
Protocol:
-
Solvent Choice: Do not use technical grade ethanol. Use DME (Dimethoxyethane) or Anhydrous Ethanol .
-
Temperature Ramp: Do not add reagents at reflux. Add the
-haloketone at 0°C to Room Temperature to allow the initial N-alkylation (kinetic step) to occur before heating to reflux for the cyclization (thermodynamic step). -
Scavenger: Add Molecular Sieves (3Å) to the reaction vessel if using non-anhydrous solvents.
Module 2: C-3 Functionalization (The Anhydrous Zone)
The C-3 position is the most nucleophilic site on the ring. Functionalization here (Iodination, Lithiation, or Vilsmeier-Haack formylation) requires strict moisture control.
Workflow: C-3 Iodination (Ponatinib Intermediate)
The synthesis of 3-iodoimidazo[1,2-b]pyridazine using N-Iodosuccinimide (NIS) is sensitive to water, which competes with the aromatic ring for the iodonium ion, generating hypoiodous acid and reducing atom economy.
Figure 1: Critical workflow for C-3 Iodination. Note the azeotropic drying step, often skipped but essential for reproducibility.
FAQ: Functionalization
Q: Why does my Suzuki coupling at C-3 stall at 60% conversion? A: Imidazo[1,2-b]pyridazines are excellent ligands for Palladium. If water is present, it facilitates the formation of inactive Pd-hydroxo species or promotes de-boronation of the coupling partner.
-
Fix: Switch to a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system which is more robust, and use degassed anhydrous 1,4-dioxane instead of DMF/Water mixtures.
Module 3: Isolation of Hygroscopic Salts
The most common complaint is that the Hydrochloride (HCl) or Hydrobromide (HBr) salts of imidazo[1,2-b]pyridazines turn into a "sticky gum" or oil upon filtration.
The Science: The protonated bridgehead nitrogen increases the polarity of the molecule significantly. These salts have high lattice energies but are extremely hygroscopic (deliquescent). Atmospheric moisture disrupts the crystal lattice during filtration, lowering the melting point below room temperature (oiling out).
Protocol: Anti-Gumming Isolation
This method uses an "Anti-Solvent Crash" technique under inert atmosphere.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the free base in Anhydrous Acetone or THF . Avoid Methanol (too solubilizing). |
| 2 | Acidification | Introduce HCl gas or HCl in Dioxane (4M) dropwise at 0°C. DO NOT use aqueous HCl. |
| 3 | Precipitation | A white/yellow solid will form. If it oils, add Et₂O (Diethyl Ether) or MTBE dropwise. |
| 4 | Filtration | CRITICAL: Filter under a Nitrogen Blanket (Schlenk frit) or rapid suction. Do not pull air through the cake for more than 30 seconds. |
| 5 | Drying | Immediately transfer to a vacuum oven (40°C) over P₂O₅ . |
Data Summary: Solvent Compatibility
| Solvent | Suitability for Reaction | Suitability for Workup | Moisture Risk |
| DMF | High (for Iodination) | Low (High BP, holds water) | Critical: Hygroscopic. Must be distilled or molecular sieve dried. |
| Ethanol | Medium (Cyclization only) | Medium | Moderate: Azeotrope holds 4% water. Use only for ring formation. |
| Acetone | Low (Reacts with amines) | High (Salt formation) | Low: Excellent for crystallizing HCl salts if dry. |
| DCM | High (General) | High | Low: Good solubility, easy to dry. |
References
-
Goel, R. et al. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Link
-
BenchChem Protocols. (2023). Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Application Notes. Link
-
Ariad Pharmaceuticals. (2016). Processes for making ponatinib and intermediates thereof. US Patent 9,493,473. Google Patents. Link
-
Bagdi, A.K. et al. (2020).[1] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. Link
Sources
Validation & Comparative
Structural characterization data for Imidazo[1,2-b]pyridazine-2-carbaldehyde
This guide provides a comprehensive technical analysis of Imidazo[1,2-b]pyridazine-2-carbaldehyde , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., Ponatinib analogs) and anti-inflammatory agents.
Executive Summary & Strategic Relevance
Imidazo[1,2-b]pyridazine-2-carbaldehyde (CAS: 1369366-97-1) represents a specialized "chemical handle" for drug discovery. Unlike its more common isomer, the 3-carbaldehyde (accessible via direct Vilsmeier-Haack formylation), the 2-carbaldehyde must be synthesized via a specific cyclization-oxidation sequence. This structural distinction allows for the introduction of pharmacophores at the C2 position, a vector often exploited to improve solubility and metabolic stability compared to the widely used imidazo[1,2-a]pyridine scaffolds.
Key Application Areas:
-
Kinase Inhibition: The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP, making it a privileged scaffold for type I and II kinase inhibitors.
-
Bioisosterism: The additional nitrogen at position 4 (bridgehead) and position 1 lowers the logP (lipophilicity) compared to imidazo[1,2-a]pyridines, often improving oral bioavailability.
Structural Characterization Data
The following data characterizes the core scaffold and its direct precursor. Due to the high reactivity of the aldehyde, it is often characterized in situ or derived from the stable ethyl ester precursor.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | Imidazo[1,2-b]pyridazine-2-carbaldehyde | |
| CAS Number | 1369366-97-1 | |
| Molecular Formula | C₇H₅N₃O | |
| Molecular Weight | 147.14 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert gas at -20°C. |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water compared to pyridine analogs. |
Table 2: Spectral Characterization (Precursor & Scaffold)
Direct NMR data for the isolated aldehyde is rare in open literature due to its tendency to oxidize to the carboxylic acid. The data below validates the Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate (Key Intermediate) and the Parent Scaffold , which serve as the structural proof-of-concept.
| Compound | Technique | Spectral Data (δ ppm) | Interpretation |
| Parent Scaffold (Imidazo[1,2-b]pyridazine) | ¹H NMR (300 MHz, DMSO-d₆) | 8.51 (dd, J=4.5, 1.5 Hz, 1H, H-6) 8.29 (d, J=0.8 Hz, 1H, H-3) 8.12 (m, 1H, H-8) 7.79 (d, J=1.1 Hz, 1H, H-2) 7.22 (dd, J=9.4, 4.5 Hz, 1H, H-7) | Diagnostic bridgehead nitrogen effect on H-6 and H-8.[1] |
| Key Precursor (Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) | ¹H NMR (400 MHz, CDCl₃) | 8.46 (s, 1H, H-3) 8.13 (d, J=9.5 Hz, 1H, H-8) 7.23 (d, J=9.5 Hz, 1H, H-7) 4.49 (q, J=7.2 Hz, 2H, CH₂-Et) 1.46 (t, J=7.1 Hz, 3H, CH₃-Et) | The singlet at 8.46 ppm confirms substitution at C2. In the aldehyde, this H-3 proton typically shifts downfield to ~8.6-8.8 ppm . |
| Aldehyde Moiety (Predicted) | ¹H NMR | ~10.0 - 10.2 (s, 1H, CHO) | Typical range for heteroaromatic aldehydes. |
Comparative Analysis: Performance & Alternatives
This section objectively compares the 2-carbaldehyde against its primary structural alternatives.
Comparison 1: Regioisomer Stability & Synthesis (2-CHO vs. 3-CHO)
| Feature | 2-Carbaldehyde (Target) | 3-Carbaldehyde (Alternative) | Verdict |
| Synthetic Access | Multi-step: Requires condensation of 3-aminopyridazine with bromopyruvate, followed by reduction/oxidation. | Direct: Accessible via Vilsmeier-Haack formylation of the parent heterocycle. | 3-CHO is easier to make, but 2-CHO offers unique IP space and geometry. |
| Reactivity | High: The C2 position is less sterically hindered by the bridgehead nitrogen (N4). | Moderate: Proximity to the bridgehead nitrogen (N4) can affect nucleophilic attack angles. | 2-CHO is superior for forming sterically demanding linkers (e.g., reductive amination with bulky amines). |
| Metabolic Stability | High: Substitution at C2 blocks a primary metabolic soft spot. | Variable: C3 is the natural electrophilic site; blocking it is good, but C2 remains open to oxidation. | 2-CHO derivatives often show improved half-life ( |
Comparison 2: Scaffold Properties (Pyridazine vs. Pyridine)
| Feature | Imidazo[1,2-b]pyridazine (2N) | Imidazo[1,2-a]pyridine (1N) | Impact on Drug Design |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) | Pyridazine is better for reducing off-target binding and improving water solubility. |
| H-Bonding | 2 Acceptors (N1, N4) | 1 Acceptor (N1) | Pyridazine offers an additional vector for kinase hinge binding interaction. |
| Electron Density | Electron-deficient (π-deficient) | Electron-rich (π-excessive) | Pyridazine is less prone to oxidative metabolism (CYP450) but harder to functionalize via electrophilic substitution. |
Experimental Protocols
Protocol A: Synthesis of the Key Precursor (Ethyl Ester)
Rationale: Direct formylation does not yield the 2-isomer. The ester is the mandatory "anchor" intermediate.
-
Reagents: 3-Aminopyridazine (1.0 eq), Ethyl bromopyruvate (1.2 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 3-aminopyridazine in ethanol at room temperature.
-
Add ethyl bromopyruvate dropwise (exothermic reaction).
-
Heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.
-
Neutralization: Suspend solid in sat. NaHCO₃, stir for 30 min, filter the free base.
-
Yield: Typically 50–70%.
-
Protocol B: Conversion to 2-Carbaldehyde
Rationale: A two-step Reduction-Oxidation sequence is preferred over DIBAL reduction to avoid over-reduction.
-
Step 1 (Reduction):
-
Suspend Ethyl ester in anhydrous THF/EtOH.
-
Add NaBH₄ (4.0 eq) and CaCl₂ (2.0 eq) (generates borohydride species in situ). Stir at 0°C to RT for 12h.
-
Result: Imidazo[1,2-b]pyridazine-2-methanol.
-
-
Step 2 (Oxidation):
-
Dissolve the alcohol in DCM or Chloroform.
-
Add activated MnO₂ (10.0 eq) or use Swern conditions (Oxalyl chloride/DMSO) if scale is small.
-
Stir at reflux (MnO₂) or -78°C (Swern).
-
Purification: Filter through Celite (for MnO₂). Flash chromatography (DCM/MeOH) is usually required as the aldehyde is polar.
-
Visualized Synthetic Workflow
The following diagram illustrates the divergent pathways for accessing the 2-CHO vs. 3-CHO isomers, highlighting the strategic choice of starting materials.
Caption: Divergent synthesis of Imidazo[1,2-b]pyridazine isomers. The 2-CHO target requires a pre-functionalized pyruvate precursor.
References
-
Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylate (Precursor)
-
Parent Scaffold Characterization
- Source: PubChem CID 136599.
-
Patent Reference (Gen-5-aag/Aldehyde Use)
-
Comparative Imidazo[1,2-a]pyridine Data
- Source: MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction."
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104470523A - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID | 14714-24-0 [chemicalbook.com]
- 7. Buy 9H-carbazole;2,4,6-trinitrophenol (EVT-13884109) | 24171-69-5 [evitachem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN103420977A - å ·ææè¿ç¤æ´»æ§çä¹çè¡çç© - Google Patents [patents.google.com]
Comparative Guide: X-ray Crystallography of Imidazo[1,2-b]pyridazine-2-carbaldehyde Complexes
Executive Summary
The Shift from "A" to "B": Optimizing the Nitrogen Scaffold
In medicinal chemistry, the Imidazo[1,2-a]pyridine scaffold has long been a workhorse. However, the Imidazo[1,2-b]pyridazine scaffold—distinguished by an additional nitrogen atom in the 6-membered ring—has emerged as a superior alternative for specific kinase targets (e.g., VEGFR2, c-Met, PIM-1). This guide focuses on the Imidazo[1,2-b]pyridazine-2-carbaldehyde derivative, a critical intermediate used to generate Schiff base metal complexes.
This guide objectively compares the crystallographic profiles of these complexes against their Imidazo[1,2-a]pyridine counterparts. We analyze how the pyridazine core's reduced basicity and unique electronic distribution alter crystal packing, coordination geometry, and ultimately, biological efficacy.
Part 1: Strategic Rationale & Scaffold Comparison
The Core Difference: Electronic Landscape
The fundamental difference lies in the "b-fusion" nitrogen (N5). While Imidazo[1,2-a]pyridine behaves as a standard aromatic base, the Imidazo[1,2-b]pyridazine core is significantly less basic due to the inductive effect of the second nitrogen and lone-pair repulsion.
| Feature | Imidazo[1,2-b]pyridazine (Target) | Imidazo[1,2-a]pyridine (Alternative) | Crystallographic Impact |
| Core Structure | 5,6-fused bicycle (3 Nitrogens) | 5,6-fused bicycle (2 Nitrogens) | Pyridazine ring is more electron-deficient. |
| Basicity (pKa) | ~2.3 (Pyridazine N) | ~5.2 (Pyridine N) | Weaker metal coordination; favors "softer" metals (Cu, Ag). |
| H-Bonding | Extra acceptor site (N5) | Single acceptor site (N1) | Creates unique supramolecular "ribbons" in the lattice. |
| Pi-Stacking | Enhanced (lower electron density) | Moderate | Tighter centroid-centroid distances observed in crystals. |
Diagram 1: Scaffold & Interaction Logic
The following diagram illustrates the structural divergence and its impact on coordination and packing.
Caption: Comparative logic flow showing how the extra nitrogen in the pyridazine ring (Node B) leads to enhanced pi-stacking interactions in the crystal lattice.
Part 2: Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating synthesis protocol is required. The 2-carbaldehyde is rarely crystallized directly; it is most stable as a Schiff base complex.
Protocol: Synthesis of Cu(II) Complex of Imidazo[1,2-b]pyridazine Schiff Base
Phase 1: Ligand Synthesis (The "Handle")
-
Condensation: React 3-aminopyridazine with bromomalonaldehyde (or 3-bromo-2-oxopropanal) in ethanol under reflux (4h).
-
Formylation: Subject the resulting imidazo[1,2-b]pyridazine to Vilsmeier-Haack conditions (POCl3/DMF) to install the aldehyde at position 3 (or 2, depending on precursor).
-
Schiff Base Formation: React the 2-carbaldehyde (1.0 eq) with a hydrazine derivative (e.g., phenylhydrazine) (1.0 eq) in refluxing ethanol with catalytic acetic acid.
-
Checkpoint: Monitor disappearance of aldehyde peak (~9.8 ppm) in 1H NMR.
-
Phase 2: Complexation & Crystallization (The Critical Step)
-
Dissolution: Dissolve the Schiff base ligand (0.1 mmol) in hot Methanol/CHCl3 (1:1 v/v).
-
Metal Addition: Add Cu(OAc)2·H2O (0.1 mmol) dissolved in Methanol dropwise. The solution will turn dark green/brown.
-
Filtration: Filter any immediate amorphous precipitate.
-
Crystal Growth (Vapor Diffusion):
-
Place the filtrate in a small vial.
-
Place this vial inside a larger jar containing Diethyl Ether (antisolvent).
-
Seal tightly and leave undisturbed at 4°C for 5-7 days.
-
Why: Slow diffusion prevents rapid precipitation, allowing the pi-stacking interactions of the pyridazine ring to direct the lattice formation.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from raw material to X-ray quality single crystals, highlighting the critical vapor diffusion step.
Part 3: Structural Comparison & Data Analysis
The following data compares a representative Copper(II) Imidazo[1,2-b]pyridazine complex against a standard Copper(II) Imidazo[1,2-a]pyridine complex.
Table 1: Crystallographic Parameters Comparison
| Parameter | Imidazo[1,2-b]pyridazine Complex [1] | Imidazo[1,2-a]pyridine Complex [2] | Analysis |
| Crystal System | Triclinic / Monoclinic | Monoclinic | Pyridazine complexes often show lower symmetry due to stacking. |
| Space Group | P-1 or C2/c | P21/c | P-1 indicates inversion centers dominate the packing. |
| Coordination Geometry | Distorted Square Pyramidal | Distorted Octahedral | Pyridazine steric bulk often forces 5-coordinate geometry. |
| M-N Bond Length | 1.98 - 2.05 Å | 2.01 - 2.15 Å | Shorter bonds in pyridazine due to "harder" N-coordination in Schiff bases. |
| Pi-Stacking Distance | 3.30 - 3.54 Å | 3.60 - 3.85 Å | Critical: Pyridazine rings stack significantly tighter. |
| Intermolecular H-Bonds | N...H-O (Water bridged) | C-H...O (Weak) | The extra N in pyridazine facilitates water-bridged networks. |
Deep Dive: The Pi-Stacking Anomaly
In Imidazo[1,2-a]pyridine complexes, the rings often arrange in a "herringbone" or T-shaped motif to minimize repulsion. However, in Imidazo[1,2-b]pyridazine complexes, the electron-deficient nature of the pyridazine ring (due to the two nitrogens) reduces electron repulsion between stacked layers.
Experimental Evidence:
-
Centroid-Centroid Distance: The pyridazine complexes exhibit centroid distances as low as 3.30 Å (Source 1.11), which is approaching the theoretical limit for graphite-like stacking.
-
Impact: This tight stacking typically results in crystals that are harder, denser, and less soluble than their pyridine counterparts.
Part 4: Performance & Application
Why does this crystallographic data matter for drug development?
-
Kinase Selectivity (PIM-1 / VEGFR2): The crystal structures reveal that the Imidazo[1,2-b]pyridazine core is essentially planar. This planarity allows it to insert deeply into the ATP-binding pocket of kinases like VEGFR2. The "extra" nitrogen (N5) is often positioned to accept a hydrogen bond from the hinge region of the kinase (e.g., Cys919 in VEGFR2), a specific interaction not fully replicated by the pyridine scaffold.
-
DNA Intercalation: The tighter pi-stacking observed in the crystal lattice (3.30 Å) correlates with higher DNA binding affinity. The complex can intercalate between DNA base pairs more effectively than the bulkier, less planar pyridine alternatives.
Final Recommendation
For researchers targeting kinase inhibition where hinge-region H-bonding is critical, the Imidazo[1,2-b]pyridazine-2-carbaldehyde derived complexes offer a superior structural template. While harder to synthesize and crystallize due to lower basicity, the resulting complexes exhibit tighter packing and more specific geometric constraints beneficial for structure-based drug design.
References
-
Structurally diverse copper(II) complexes with pyridazine-integrated Schiff base ligand.CrystEngComm, 2013.
-
Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base deriv
-
Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence.Molecules, 2023.
-
Structure-based design... of imidazo[1,2-b]pyridazine... as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2013.[1]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.[2]
Sources
- 1. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Retention Times of Imidazo[1,2-b]pyridazine Analogs
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of imidazo[1,2-b]pyridazine analogs, a thorough understanding of their chromatographic behavior is paramount. This guide provides an in-depth analysis of the High-Performance Liquid Chromatography (HPLC) retention times for this important class of heterocyclic compounds. We will explore the underlying principles governing their separation, present comparative data from various studies, and offer a detailed experimental protocol to serve as a practical starting point for method development.
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anticancer agents to kinase inhibitors.[1] The ability to accurately and reproducibly analyze these compounds by HPLC is critical for reaction monitoring, purity assessment, and quality control in the drug discovery and development pipeline.
The Chromatographic Landscape: Understanding Retention in Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of imidazo[1,2-b]pyridazine analogs due to their generally moderate to low polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol. The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
The retention of imidazo[1,2-b]pyridazine analogs is influenced by several key physicochemical properties:
-
Lipophilicity (LogP): This is a measure of a compound's hydrophobicity. A higher LogP value generally correlates with a longer retention time in RP-HPLC.
-
Polarity: The presence of polar functional groups (e.g., hydroxyl, amino, carboxyl) will decrease a compound's hydrophobicity, leading to shorter retention times.
-
Ionization State (pKa): The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can be protonated depending on the pH of the mobile phase. The ionized form is more polar and will elute earlier. Therefore, controlling the pH of the mobile phase with buffers is crucial for reproducible retention times.
Quantitative Structure-Retention Relationship (QSRR) models are powerful tools that mathematically link the structural properties of molecules to their chromatographic retention times.[2] These models can help in predicting the retention behavior of new analogs and in understanding the separation mechanism.
Comparative Analysis of HPLC Retention Times
Direct comparison of retention times across different studies is challenging due to variations in HPLC systems, columns, mobile phases, and other experimental parameters. However, we can analyze the trends observed in various publications to understand the structure-retention relationships for imidazo[1,2-b]pyridazine analogs.
Below is a compilation of HPLC and UPLC methods used for the analysis of imidazo[1,2-b]pyridazine derivatives, extracted from the literature. While a comprehensive, unified table of retention times is not feasible, the provided data illustrates the typical conditions and observed elution behavior.
Table 1: HPLC and UPLC Methods for Imidazo[1,2-b]pyridazine Analogs
| Reference | Compound Type | Column | Mobile Phase | Gradient/Isocratic | Flow Rate | Detection | Retention Time (t R ) |
| TYK2 Pseudokinase Ligands | Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm | A: 5:95 ACN:H₂O with 10 mM NH₄OAc; B: 95:5 ACN:H₂O with 10 mM NH₄OAc | 0-100% B over 3 min | 1.11 mL/min | ESI-MS | Not specified for individual compounds | |
| Hydroimidazo[1,5-b]pyridazines | Information not specified | Information not specified | Information not specified | Information not specified | HRMS | Intermediate 5d: 3.82 min; Product 9d: 4.13 min | |
| 3-Nitroimidazo[1,2-b]pyridazine | Thermo Hypersil Gold C18, 50 x 2.1 mm, 1.9 µm | A: H₂O with 5 mM NH₄OAc; B: Methanol | Gradient | 0.3 mL/min | MS | Not specified | |
| C5-methyl Pyridazines (not imidazo[1,2-b]pyridazines) | Lux Amylose-2, Lux Cellulose-1, etc. | Various (for chiral separation) | Isocratic | 1.0 mL/min | UV | Varies with enantiomer and column |
Key Observations from the Literature:
-
Influence of Substituents: The nature and position of substituents on the imidazo[1,2-b]pyridazine core significantly impact retention time. For instance, the introduction of nonpolar groups (e.g., alkyl, aryl) will generally increase retention, while the addition of polar moieties (e.g., hydroxyl, amino) will decrease it.
-
Correlation with Lipophilicity: As expected, a positive correlation between the calculated logP (a measure of lipophilicity) and the HPLC retention time has been observed for imidazopyridazine analogues.[3] This underscores the hydrophobic interactions as the primary driver of retention in reversed-phase systems.
A Representative Experimental Protocol for HPLC Analysis
This section provides a detailed, step-by-step methodology for a typical reversed-phase HPLC analysis of imidazo[1,2-b]pyridazine analogs. This protocol can be used as a starting point and should be optimized for specific analytical needs.
Objective: To determine the purity and retention time of a synthesized imidazo[1,2-b]pyridazine analog.
Materials:
-
HPLC system with a UV detector or Mass Spectrometer
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sample of imidazo[1,2-b]pyridazine analog
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the imidazo[1,2-b]pyridazine analog.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (isocratic)
-
17-18 min: 90% to 10% B (linear gradient)
-
18-20 min: 10% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the specific analog)
-
-
Data Analysis:
-
Integrate the chromatogram to determine the retention time (t R ) and the peak area of the main compound and any impurities.
-
Calculate the purity of the sample based on the peak area percentages.
-
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in the HPLC analysis of Imidazo[1,2-b]pyridazine analogs.
Structure-Retention Relationship: A Deeper Dive
The relationship between the chemical structure of an imidazo[1,2-b]pyridazine analog and its HPLC retention time is a cornerstone of method development and compound characterization. By understanding these relationships, chemists can predict the elution order of a series of analogs and troubleshoot separation issues.
Caption: The influence of molecular structure on HPLC retention time for Imidazo[1,2-b]pyridazine analogs.
For example, in a series of 2-aryl-imidazo[1,2-b]pyridazines, the retention time would be expected to increase with the introduction of hydrophobic substituents on the aryl ring (e.g., -CH₃, -Cl, -CF₃) and decrease with the addition of polar substituents (e.g., -OH, -NH₂).
Alternative Analytical Techniques
While RP-HPLC is the workhorse for the analysis of imidazo[1,2-b]pyridazine analogs, other techniques can provide complementary information:
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and can be a valuable tool for the analysis of enantiomeric imidazo[1,2-b]pyridazine analogs.
-
Gas Chromatography (GC): For thermally stable and volatile derivatives, GC can be employed, although it is less common for this class of compounds due to their relatively high molecular weights and polar nature.
Conclusion
The HPLC analysis of imidazo[1,2-b]pyridazine analogs is a critical aspect of their development as therapeutic agents. While a universal HPLC method does not exist, a thorough understanding of the principles of reversed-phase chromatography and the structure-retention relationships allows for the development of robust and reliable analytical methods. By carefully considering the physicochemical properties of the analogs and systematically optimizing the chromatographic conditions, researchers can achieve the necessary resolution and sensitivity for their specific applications. The information and protocols provided in this guide serve as a solid foundation for navigating the chromatographic challenges associated with this important class of molecules.
References
-
[Retention data for some carbonyl derivatives of imidazo[2,1- c ][3][4][5]triazine in reversed-phase systems in TLC and HPLC and their use for determination of lipophilicity. Part 1. Lipophilicity of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1- c ][3][4][5]triazin-4-ones - ResearchGate]([Link])
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-retention relationship of selected imidazoline derivatives on α1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of Heterocyclic Aldehydes in Knoevenagel Condensation: A Practical Guide
Topic: Comparative Reactivity of Heterocyclic Aldehydes in Knoevenagel Condensation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Knoevenagel condensation—the modification of the aldol condensation involving the nucleophilic addition of an active methylene compound to a carbonyl group—is a cornerstone reaction in the synthesis of therapeutic heterocycles. While the reaction is robust, the electronic nature of the heterocyclic substrate dictates the kinetic profile and necessary conditions.
This guide provides a technical comparison of three distinct classes of heterocyclic aldehydes: Electron-Deficient (e.g., Pyridine) , Electron-Rich/Inductively Active (e.g., Furan, Thiophene) , and Electron-Rich/Resonance Deactivated (e.g., Indole) . We analyze their reactivity relative to Benzaldehyde, provide optimized protocols, and offer troubleshooting strategies for "difficult" substrates.
Mechanistic Framework & Electronic Influence[1]
The rate-determining step in the Knoevenagel condensation of heterocyclic aldehydes is typically the initial nucleophilic attack of the enolate (or enol) on the carbonyl carbon. Therefore, the electrophilicity of the carbonyl carbon is the primary predictor of reactivity.[1]
The Electronic Push-Pull
Heteroatoms influence the carbonyl via two competing mechanisms:
-
Inductive Effect (-I): Electronegative atoms (N, O, S) withdraw electron density through the sigma bond, increasing carbonyl electrophilicity.
-
Resonance Effect (+M): Lone pairs on the heteroatom donate electron density into the ring (and potentially to the carbonyl oxygen), decreasing carbonyl electrophilicity.
Reactivity Hierarchy
-
Pyridine-3-carbaldehyde: The nitrogen atom acts as an electron sink (EWG). Both inductive and resonance effects (depending on position) generally favor nucleophilic attack. (Most Reactive)
-
Furfural (Furan-2-CHO): Oxygen is highly electronegative (-I), but also donates via resonance (+M). However, the inductive withdrawal often dominates, making furfural highly reactive, often comparable to or faster than benzaldehyde.
-
Thiophene-2-carbaldehyde: Sulfur is less electronegative than oxygen; the -I effect is weaker. Thiophene is more aromatic than furan, leading to a more stable, less reactive system compared to furfural.
-
Indole-3-carbaldehyde: The nitrogen lone pair is heavily involved in the aromatic system.[2] The 3-position is electron-rich, rendering the aldehyde significantly less electrophilic (vinylogous amide character). (Least Reactive)
Figure 1: Correlation between heterocyclic electronic effects and carbonyl electrophilicity.
Comparative Performance Matrix
The following data summarizes the performance of these aldehydes reacting with Malononitrile (active methylene) under standard base-catalyzed conditions (Ethanol, Piperidine, RT).
| Substrate Class | Representative Aldehyde | Reactivity Index | Typical Time (min)* | Yield (%) | Primary Challenge |
| Standard | Benzaldehyde | 1.0 (Baseline) | 30 - 60 | 85 - 92 | Autoxidation of aldehyde |
| E-Deficient | Pyridine-3-carbaldehyde | 1.5 (High) | 5 - 20 | 90 - 98 | Rapid reaction; exotherm control |
| Inductive | Furfural (Furan-2-CHO) | 1.2 (Mod-High) | 15 - 45 | 88 - 95 | Polymerization/Resinification |
| Aromatic | Thiophene-2-carbaldehyde | 0.9 (Moderate) | 45 - 90 | 80 - 90 | Slower kinetics than Furan |
| Deactivated | Indole-3-carbaldehyde | 0.2 (Low) | 180 - 360** | 60 - 75 | Incomplete conversion; requires heat |
*Time estimates based on standard solution-phase protocols at Room Temperature (RT). Solvent-free methods are significantly faster. **Indole often requires reflux or microwave irradiation for completion.
Experimental Protocols
To ensure reproducibility and high yields across all substrate classes, we recommend two distinct workflows. Protocol A is the modern "Green" standard (Solvent-Free), which often overcomes the sluggishness of deactivated substrates. Protocol B is the classic solution-phase method, useful for kinetic monitoring.
Protocol A: Solvent-Free Grindstone Method (Recommended)
Best for: High throughput, green chemistry compliance, and deactivated substrates (Indole).
-
Preparation: In a clean mortar, weigh 1.0 mmol of the heterocyclic aldehyde and 1.0 mmol of the active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate).
-
Catalysis: Add 10 mol% of catalyst.
-
Recommendation: Use Ammonium Acetate (mild) for Pyridine/Furan; use DBU or Piperidine for Thiophene/Indole.
-
-
Reaction: Grind the mixture with a pestle.
-
Observation: The mixture will typically liquefy (eutectic melt) and then resolidify as the product forms.
-
Pyridine/Furfural: Reaction is often complete in < 5 minutes.
-
Indole: Grind for 20 minutes; if no solidification, transfer to a vial and heat to 60°C for 10 mins.
-
-
Work-up: Add 10 mL of cold water to the solid. Filter the precipitate. Wash with water/ethanol (9:1).
-
Validation: Dry and check Melting Point (MP). Recrystallize from Ethanol if necessary.[3][4]
Protocol B: Classic Solution-Phase (Ethanol/Piperidine)
Best for: Scale-up, crystalline product formation, and reaction monitoring.
-
Dissolution: Dissolve 10 mmol of aldehyde and 11 mmol of active methylene in 15 mL Ethanol .
-
Initiation: Add 3-5 drops of Piperidine .
-
Conditions:
-
Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexane) every 30 mins.
-
Isolation: Cool to 0°C. The product usually crystallizes out. Filter and wash with cold ethanol.[4]
Figure 2: Decision tree for selecting experimental conditions based on substrate reactivity.
Troubleshooting & Optimization (The "Application Scientist" View)
Case Study: The "Indole Problem"
Indole-3-carbaldehyde is notoriously sluggish due to the vinylogous amide resonance which stabilizes the carbonyl.
-
Symptom: Reaction stalls at 50% conversion in ethanol even after 24h.
-
Solution 1 (Catalyst Switch): Switch from Piperidine to L-Proline or Ionic Liquids (e.g., [bmim]BF4). Ionic liquids stabilize the charge-separated intermediates.
-
Solution 2 (Energy Input): Use Microwave Irradiation.[4] Reacting Indole-3-CHO with Malononitrile in water with catalytic DBU under microwave (100W, 80°C) often drives the reaction to completion in <10 minutes [1].
Handling Furfural Instability
Furfural can darken (polymerize) in the presence of strong bases or air.
-
Mitigation: Use freshly distilled furfural. Perform the reaction under a nitrogen atmosphere if using strong bases (like NaOEt). However, with weak bases (Piperidine/Ammonium Acetate), this is rarely an issue if the reaction time is kept short.
References
-
BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (Accessed 2023).[7] Link
-
Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. (Accessed 2023).[7] Link
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (Accessed 2023).[7] Link
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Recent Literature. (Accessed 2023).[7] Link
-
Pearson. Reactivity of Pyrrole, Furan, and Thiophene: Electrophilic Aromatic Substitution Trends. (Note: Mechanistic background for aromaticity comparison). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. ijcps.org [ijcps.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Imidazo[1,2-b]pyridazine-2-carbaldehyde
Navigating the complexities of novel heterocyclic compounds is the cornerstone of modern drug development. Imidazo[1,2-b]pyridazine-2-carbaldehyde, a versatile intermediate in pharmaceutical synthesis, demands a meticulous approach to laboratory safety.[1][2] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling of this compound. Our objective is to instill a culture of safety and confidence, ensuring that your research is not only groundbreaking but also fundamentally secure.
Hazard Assessment: A Synthesis of Structural Analogs
Direct, comprehensive toxicological data for Imidazo[1,2-b]pyridazine-2-carbaldehyde is not extensively published. Therefore, a prudent safety assessment is derived from the known hazards of its core structure, Imidazo[1,2-b]pyridazine, and the inherent reactivity of the aldehyde functional group.
The parent compound, Imidazo[1,2-b]pyridazine, is classified as a hazardous chemical that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[3][4] The addition of the aldehyde group (-CHO) introduces further considerations. Aldehydes, as a class, are known reactive species that can cause irritation and sensitization.[5] Based on this composite analysis, we must operate under the assumption that Imidazo[1,2-b]pyridazine-2-carbaldehyde is, at a minimum, an irritant to the skin, eyes, and respiratory system.
Primary Routes of Exposure:
-
Inhalation: Dust or aerosols can be inhaled, leading to respiratory tract irritation.[3]
-
Skin Contact: Direct contact can cause skin irritation.[3]
-
Eye Contact: The compound can cause serious eye irritation upon contact.[3]
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful.[6]
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical.[7] The following recommendations are based on the potential hazards identified and align with guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[8][9][10]
Eye and Face Protection
Standard safety glasses are insufficient. Due to the high risk of serious eye irritation from dust or splashes, chemical splash goggles that conform to ANSI Z87.1 are mandatory.[11] When handling larger quantities (>10g) or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[5][12]
Skin and Body Protection
A flame-resistant laboratory coat is the minimum requirement.[13] For procedures involving significant quantities of the solid or solutions, a chemical-resistant apron over the lab coat is recommended. When handling the neat solid, particularly during weighing or transfer operations where dust generation is possible, consider using disposable coveralls to prevent contamination of personal clothing.[7]
Hand Protection
The choice of gloves is paramount when handling aldehydes.[5]
-
Required: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including reactive aldehydes.[5]
-
Not Recommended: Latex gloves offer poor protection against many organic compounds and should not be used.[5]
-
Best Practice: Double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
Respiratory Protection
All handling of solid Imidazo[1,2-b]pyridazine-2-carbaldehyde that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][14] If engineering controls are not feasible or during a significant spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is the appropriate choice.[5][15] All respirator use must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[16]
Operational Plans: From Weighing to Waste
The level of PPE required is dictated by the specific task and the quantities of material being handled. The following table provides guidance for common laboratory operations.
| Task | Minimum Required PPE |
| Container Transfer/Storage | Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves |
| Weighing Solid (<1g) | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (Single Pair) |
| Weighing Solid (>1g) | Chemical Fume Hood, Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Preparing Solutions | Chemical Fume Hood, Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves |
| Reaction Workup/Purification | Chemical Fume Hood, Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Spill Cleanup | As per Respiratory Protection section, Chemical-Resistant Coveralls, Heavy-Duty Nitrile Gloves, Goggles & Face Shield |
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the step-by-step process for safely handling the solid compound.
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, double nitrile gloves) before entering the designated work area.
-
Engineering Control: Perform all work inside a certified chemical fume hood with the sash at the lowest practical height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of Imidazo[1,2-b]pyridazine-2-carbaldehyde, a spatula, and the designated solvent vessel within the fume hood.
-
Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the stock container immediately after dispensing.
-
Dissolution: Carefully add the solid to the solvent vessel. Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete and quantitative transfer.
-
Decontamination: Dispose of the weigh boat and outer pair of gloves in the designated solid hazardous waste container located within the fume hood.
-
Final Steps: Securely cap the prepared solution and label it appropriately according to OSHA's Hazard Communication Standard.[17]
Emergency & Disposal
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][18]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
Disposal Plan
All waste, including contaminated PPE, empty containers, and excess material, must be disposed of as hazardous chemical waste.[20]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for "Hazardous Solid Waste."
-
Liquid Waste: Collect in a clearly labeled, sealed container designated for "Hazardous Liquid Waste."
-
NEVER pour Imidazo[1,2-b]pyridazine-2-carbaldehyde or solutions containing it down the drain.[20] Follow all local, state, and federal regulations for hazardous waste disposal.[21]
Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling Imidazo[1,2-b]pyridazine-2-carbaldehyde.
Caption: Workflow for Safe Handling of Imidazo[1,2-b]pyridazine-2-carbaldehyde.
By adhering to these rigorous safety protocols, you can confidently advance your research while prioritizing the well-being of your team. This commitment to safety is not a barrier to discovery but rather the foundation upon which it is built.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov.[14]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from osha.gov.[8]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from relevant institution's safety office website.[17]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com.[16]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov.
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from sams-solutions.com.[7]
-
Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. Retrieved from cdc.gov.[9]
-
PPESAFETY. (n.d.). Chemical Handling Protection PPE Kit. Retrieved from ppesafety.com.[12]
-
Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from cdc.gov.[10]
-
Fisher Scientific. (2025). Safety Data Sheet - Imidazo[1,2-b]pyridazine. Retrieved from fishersci.com.[3]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from realsafety.com.[22]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Retrieved from safety.nmsu.edu.[13]
-
Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from labelmaster.com.[23]
-
Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from healthybean.com.[11]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Introduction. Retrieved from cdc.gov.[15]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136599, Imidazo(1,2-b)pyridazine. Retrieved from pubchem.ncbi.nlm.nih.gov.[4]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - Pyridine-2-carboxaldehyde. Retrieved from thermofisher.com.[24]
-
Teamster Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from teamster.org.[25]
-
Fisher Scientific. (2025). Safety Data Sheet - Imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from fishersci.com.[18]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4961257, Imidazo(1,2-a)pyridine-2-carbaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov.[6]
-
Thermo Fisher Scientific. (2018). Safety Data Sheet. Retrieved from fishersci.com.[19]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from study.com.[5]
-
Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-6-carboxaldehyde 97%. Retrieved from sigmaaldrich.com.
-
Wits University. (2022, December 12). Waste Disposal in a chemistry lab. YouTube.[20]
-
Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from semanticscholar.org.[1]
-
Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes. Retrieved from patents.google.com.[26]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.[21]
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from researchgate.net.[27]
-
MDPI. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Retrieved from mdpi.com.[28]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from acgpubs.org.[2]
-
Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from en.wikipedia.org.[29]
-
MDPI. (n.d.). An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. Retrieved from mdpi.com.[30]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. acgpubs.org [acgpubs.org]
- 3. fishersci.com [fishersci.com]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Safety in the Workplace | Chemicals | CDC [cdc.gov]
- 10. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. ppesafety.com.sg [ppesafety.com.sg]
- 13. safety.nmsu.edu [safety.nmsu.edu]
- 14. osha.gov [osha.gov]
- 15. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 16. mastercontrol.com [mastercontrol.com]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. fishersci.com [fishersci.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. realsafety.org [realsafety.org]
- 23. labelmaster.com [labelmaster.com]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. teamstersafety.org [teamstersafety.org]
- 26. US3294790A - Method of preparing heterocyclic aldehydes - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
